molecular formula C6H6F3IN2O B2453170 [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol CAS No. 2101196-97-6

[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Numéro de catalogue: B2453170
Numéro CAS: 2101196-97-6
Poids moléculaire: 306.027
Clé InChI: FUHFENVCKHFTEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a useful research compound. Its molecular formula is C6H6F3IN2O and its molecular weight is 306.027. The purity is usually 95%.
BenchChem offers high-quality [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2O/c7-6(8,9)3-12-1-4(10)5(2-13)11-12/h1,13H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHFENVCKHFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive ¹H and ¹³C NMR Structural Characterization of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized heterocyclic intermediate, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol represents a critical building block in modern medicinal chemistry and agrochemical development. The incorporation of a 2,2,2-trifluoroethyl group enhances lipophilicity and metabolic stability, while the C4-iodine serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Accurate structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of complex spin-spin coupling networks and pronounced electronic shielding phenomena. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind the observed chemical shifts, the specific experimental protocols required for self-validating data acquisition, and the underlying quantum mechanical effects dictating the spectra.

Structural Analysis & Theoretical Framework

To accurately interpret the NMR spectra of this compound, we must deconstruct the molecule into its four distinct electronic domains, each exerting specific inductive, resonance, and magnetic effects:

  • The Pyrazole Core: An electron-rich aromatic system. The un-substituted C5 position will exhibit a characteristic downfield proton signal due to the aromatic ring current and the adjacent electronegative nitrogen.

  • The 4-Iodo Substituent (The Heavy Atom Effect): Iodine is a massive, highly polarizable halogen. Unlike fluorine or chlorine, which deshield adjacent carbons via inductive withdrawal, iodine induces a profound diamagnetic shielding effect on the attached carbon (C4). This shifts the C4 ¹³C signal drastically upfield to approximately ~56 ppm, a hallmark of 4-iodopyrazoles [1].

  • The 1-(2,2,2-Trifluoroethyl) Group: The 100% naturally abundant ¹⁹F isotope (spin I=1/2 ) actively couples with both adjacent protons and carbons. This results in distinct multiplet splitting (quartets) via heteronuclear spin-spin coupling ( 2JCF​ and 3JHF​ ).

  • The 3-Hydroxymethyl Group (-CH₂OH): This moiety acts as a hydrogen-bond donor and acceptor. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to rapid intermolecular chemical exchange.

Electronic_Effects Iodine 4-Iodo Substitution (Heavy Atom Effect) Pyrazole Pyrazole Core (Aromatic System) Iodine->Pyrazole Shields C4 (~56 ppm) CF3 2,2,2-Trifluoroethyl (Strong Inductive Withdrawal) CF3->Pyrazole Deshields N1 N_CH2 N-CH2 Protons/Carbon (Heteronuclear Coupling) CF3->N_CH2 2J_CF & 3J_HF Coupling CH2OH 3-Methanol Group (H-Bonding Potential) CH2OH->Pyrazole Inductive Effect N_CH2->Pyrazole N-Alkylation

Caption: Electronic effects and spin-coupling networks dictating NMR chemical shifts.

Experimental Protocols: A Self-Validating System

In advanced analytical workflows, an NMR protocol cannot simply be a set of instructions; it must be a self-validating system that inherently controls for environmental and instrumental variables. The following methodology ensures high-fidelity data acquisition.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen for its excellent solubilizing properties for halogenated heterocycles. The solvent must contain 0.03% v/v Tetramethylsilane (TMS) to serve as an absolute zero-point internal standard.

  • Instrument Tuning & Locking:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃.

    • Validation: Shim the magnet (Z1-Z4 gradients) until the lock level is maximized and stable. A well-shimmed magnet is validated by observing a sharp, symmetrical TMS peak with a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

  • ¹H NMR Acquisition Parameters:

    • Action: Acquire 16–32 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 1.5 seconds.

    • Causality: A 1.5s delay is sufficient for the complete relaxation of proton spins, ensuring accurate quantitative integration of the signals.

  • ¹³C NMR Acquisition Parameters (Critical Step):

    • Action: Acquire 1024–2048 scans at 100 MHz with proton decoupling (WALTZ-16). Crucially, extend the relaxation delay ( D1​ ) to 2.5–3.0 seconds.

    • Causality: Quaternary carbons (C3, C4) and the CF₃ carbon lack attached protons to facilitate rapid dipole-dipole relaxation. Their longitudinal relaxation times ( T1​ ) are exceptionally long. Extending D1​ ensures these signals do not saturate and remain visible above the noise floor [2].

  • Data Processing:

    • Action: Apply a 0.3 Hz exponential line-broadening function (LB) to the ¹³C FID before Fourier transformation to optimize the signal-to-noise ratio. Reference the spectra to TMS ( δ 0.00 ppm) and cross-validate against the CDCl₃ residual peak ( δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).

NMR_Workflow A 1. Sample Preparation (15-50 mg in 0.6 mL CDCl3) B 2. Internal Standardization (Lock CDCl3, Calibrate TMS) A->B C 3. Data Acquisition (Extend D1 for Quaternary 13C) B->C D 4. Fourier Transform & Phase Correction C->D E 5. Signal Integration & Multiplet Analysis D->E F 6. Structural Validation (Cross-referencing J-couplings) E->F

Caption: Workflow for standardized NMR acquisition and structural validation.

Comprehensive Data Tables

The following tables summarize the predicted and highly characteristic chemical shifts, multiplicities, and coupling constants for the target molecule, grounded in established spectral databases for 4-iodopyrazoles [3, 4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Mechanistic Note
C5-H 7.55s1H-Pyrazole aromatic proton. Deshielded by ring current.
N1-CH₂ 4.75q2H 3JHF​≈8.5 Methylene protons. Split into a quartet by the adjacent CF₃ group.
C3-CH₂ 4.65s2H-Hydroxymethyl protons. Appears as a singlet due to rapid OH exchange.
-OH 2.50br s1H-Hydroxyl proton. Broadened by intermolecular H-bonding and exchange.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment & Mechanistic Note
CF₃ 123.5q 1JCF​≈277.0 Trifluoromethyl carbon. Massive one-bond fluorine coupling.
C3 150.5s-Pyrazole quaternary carbon. Deshielded by adjacent nitrogen and oxygen.
C5 135.2s-Pyrazole CH carbon.
C3-CH₂OH 57.2s-Hydroxymethyl carbon.
C4 56.8s-Pyrazole C-I. Heavy Atom Effect causes massive upfield shift.
N1-CH₂ 51.5q 2JCF​≈34.0 Methylene carbon. Split by adjacent CF₃ group.

Mechanistic Insights & Signal Assignments

The Heavy Atom Effect on C4

The most striking feature of the ¹³C NMR spectrum is the chemical shift of the C4 carbon at δ 56.8 ppm . In an unsubstituted pyrazole, the C4 carbon typically resonates around 105 ppm. The introduction of iodine dramatically increases the diamagnetic shielding term ( σd​ ) of the carbon nucleus. Because iodine possesses a massive electron cloud, the circulation of these electrons in the applied magnetic field ( B0​ ) generates a strong opposing local magnetic field, shielding the C4 nucleus and pushing its signal far upfield [3]. This is the definitive diagnostic peak for confirming successful iodination at the 4-position.

Heteronuclear Spin-Spin Coupling ( 19 F)

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, meaning it couples to nearby NMR-active nuclei just like a proton would.

  • In the ¹H spectrum: The N1-CH₂ protons are adjacent to three equivalent fluorine atoms. Following the n+1 rule ( 3+1=4 ), the signal at δ 4.75 ppm is split into a distinct quartet with a coupling constant of 3JHF​≈8.5 Hz.

  • In the ¹³C spectrum: The carbon of the CF₃ group itself is split into a massive quartet at δ 123.5 ppm ( 1JCF​≈277 Hz). Furthermore, the adjacent N1-CH₂ carbon is also split into a quartet at δ 51.5 ppm via two-bond coupling ( 2JCF​≈34 Hz). Recognizing these quartets is essential; failure to account for them often leads to misinterpreting the spectrum as containing "extra" impurity peaks.

Chemical Exchange of the Hydroxyl Proton

In ultra-dry, acid-free conditions, the -OH proton might couple with the adjacent C3-CH₂ protons, yielding a triplet for the OH and a doublet for the CH₂. However, in standard commercial CDCl₃, trace amounts of acid or water catalyze rapid intermolecular proton exchange. Because this exchange occurs faster than the NMR timescale, the spin states average out. Consequently, the C3-CH₂ protons appear as a sharp singlet at δ 4.65 ppm , and the -OH proton appears as a broad singlet whose exact shift (typically around δ 2.50 ppm ) will drift depending on the exact sample concentration and temperature.

References

  • Title: Synthesis and spectroscopic characterization of 4-iodopyrazoles Source: Molbank, 2009(4), M620. URL: [Link]

  • Title: Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews, 112(5), 2012. URL: [Link]

  • Title: PubChem Compound Summary for CID 77022, 4-Iodopyrazole Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: 1-METHYL-4-IODO-1H-PYRAZOLE - 13C NMR Chemical Shifts Source: SpectraBase, John Wiley & Sons, Inc. URL: [Link]

Mass spectrometry analysis of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, a halogenated and fluorinated heterocyclic compound of interest in pharmaceutical and agrochemical research. We delve into the core principles of ionization source selection, high-resolution mass analysis, and tandem mass spectrometry (MS/MS) for robust structural elucidation. This document moves beyond rote protocols to explain the causal reasoning behind key methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental workflows, predicted fragmentation pathways, and data interpretation strategies are presented to establish a self-validating analytical system.

Introduction: The Analytical Imperative

The compound [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol incorporates several functional groups—a pyrazole core, an iodo substituent, a trifluoroethyl group, and a primary alcohol—that present both unique opportunities and challenges for mass spectrometric analysis. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities.[1] The presence of iodine and fluorine atoms imparts specific physicochemical properties and creates a distinct isotopic signature, which can be powerfully leveraged for identification.

Accurate characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolic profiling.[2][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose due to its exceptional sensitivity, specificity, and speed.[4][5] This guide outlines a systematic approach to developing a robust LC-MS method for this specific analyte.

Foundational Analysis: Physicochemical Properties and Predicted Mass

Before any analysis, a thorough in-silico examination of the target molecule is critical. The structure of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is C₆H₆F₃IN₂O.

Table 1: Calculated Mass and Isotopic Distribution for C₆H₆F₃IN₂O

ParameterValueSignificance
Chemical Formula C₆H₆F₃IN₂ODefines the elemental composition.
Average Mass 319.999 uThe weighted average of all isotopic masses.
Monoisotopic Mass 319.9555 uThe mass of the ion with the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O). This is the primary target for HRMS.
Nominal Mass 320 uThe integer mass of the most abundant isotopes.
[M+H]⁺ Exact Mass 320.9628 uThe target m/z for positive mode high-resolution analysis.
[M-H]⁻ Exact Mass 318.9482 uThe target m/z for negative mode high-resolution analysis.

The presence of a single iodine atom (¹²⁷I is 100% abundant) means there will be no characteristic isotopic pattern from the halogen itself, simplifying the spectrum compared to chlorinated or brominated compounds.[6] The primary isotopic complexity will arise from the natural abundance of ¹³C.

The Ionization Crossroads: ESI vs. APCI

The choice of ionization source is the most critical parameter for ensuring the efficient and reproducible generation of gas-phase ions from the analyte. The decision hinges on the analyte's polarity and thermal stability.[7][8]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules.[9] The presence of the hydroxyl (-CH₂OH) group and the nitrogen atoms in the pyrazole ring imparts sufficient polarity to [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, making ESI an excellent primary choice.

  • Positive Ion Mode ([M+H]⁺): This is the predicted optimal mode. The nitrogen atoms on the pyrazole ring are basic and readily accept a proton from the solvent, leading to a strong signal for the protonated molecule, [M+H]⁺. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is standard practice to enhance protonation and improve signal intensity.[9]

  • Negative Ion Mode ([M-H]⁻): While possible due to the hydroxyl group, deprotonation is generally less favorable for alcohols compared to the protonation of the pyrazole nitrogens. This mode is expected to be less sensitive but should not be entirely discounted during method development.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[7][10] It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[11]

  • Applicability: Given the compound's relatively low molecular weight and expected thermal stability, APCI is a viable alternative to ESI. It can sometimes be less susceptible to matrix effects from complex sample backgrounds.[12]

  • Causality: If ESI were to yield poor sensitivity or significant in-source fragmentation, APCI would be the logical next choice. The ionization mechanism in APCI is gas-phase proton transfer, which can be very efficient for molecules like this.[10]

Recommendation: Begin method development with Electrospray Ionization in positive ion mode (ESI+).

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

To unequivocally confirm the elemental composition of the analyte, high-resolution mass spectrometry is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide the necessary mass accuracy and resolving power.[13][14][15]

  • Mass Accuracy: HRMS instruments can measure m/z values with an accuracy of <5 ppm (parts per million).[15] For our target ion [M+H]⁺ with a calculated exact mass of 320.9628 u, a 5 ppm error tolerance would mean the measured mass must fall within the range of 320.9612 to 320.9644 u. This level of accuracy drastically reduces the number of possible elemental formulas, providing high confidence in the compound's identity.

  • Resolving Power: High resolving power allows the instrument to distinguish between ions with very similar m/z values, which is crucial when analyzing samples in complex matrices.[3]

Deconstructing the Molecule: Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what the molecule is, tandem mass spectrometry (MS/MS) reveals how it is constructed by inducing fragmentation and analyzing the resulting product ions.[16][17] This process is vital for structural elucidation and for creating highly selective quantitative assays (Selected Reaction Monitoring, SRM).

In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 320.9628) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment (product) ions are mass-analyzed.[14][16]

Predicted Fragmentation Pathways

The fragmentation of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Several key fragmentation pathways are anticipated:

  • Loss of Water (H₂O): The protonated methanol group is an excellent leaving group, leading to the facile neutral loss of water (18.01 u). This is often a dominant fragmentation pathway for primary alcohols.

  • Loss of the Trifluoroethyl Group (•CH₂CF₃): Cleavage of the N-C bond connecting the trifluoroethyl group to the pyrazole ring.

  • Loss of the Trifluoromethyl Radical (•CF₃): A common fragmentation for trifluoro-substituted compounds.[18]

  • Loss of Iodine Radical (•I): The Carbon-Iodine bond is relatively weak and susceptible to homolytic cleavage, resulting in the loss of an iodine radical (126.90 u).

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic cleavages, such as the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), often after initial fragmentation events.[19][20]

Visualization of Fragmentation

G cluster_main Predicted MS/MS Fragmentation of [M+H]⁺ parent [M+H]⁺ m/z 320.9628 frag1 [M+H - H₂O]⁺ m/z 302.9522 parent->frag1 - H₂O frag2 [M+H - •CH₂CF₃]⁺ m/z 237.9601 parent->frag2 - •CH₂CF₃ frag3 [M+H - •I]⁺ m/z 194.0592 parent->frag3 - •I frag4 [M+H - H₂O - HCN]⁺ m/z 275.9453 frag1->frag4 - HCN frag5 [M+H - H₂O - •CF₃]⁺ m/z 233.9593 frag1->frag5 - •CF₃

Caption: Predicted fragmentation pathway for the protonated molecule.

Table 2: Summary of Predicted Key Fragment Ions from [M+H]⁺ Precursor

Precursor Ion (m/z)Proposed Fragment IonNeutral LossCalculated Fragment m/zRationale / Structural Information
320.9628[C₆H₅F₃IN₂]⁺H₂O302.9522Confirms presence of a hydroxyl group.
320.9628[C₄H₄IN₂O]⁺•CH₂CF₃237.9601Confirms N-trifluoroethyl substitution.
320.9628[C₆H₆F₃N₂O]⁺•I194.0592Confirms iodine substitution.
302.9522[C₅H₄F₃IN]⁺HCN275.9453Indicates pyrazole ring fragmentation.[20]
302.9522[C₅H₅IN₂]⁺•CF₃233.9593Confirms trifluoromethyl moiety.

Note: Deiodination can sometimes occur in-source with certain mobile phase additives like formic acid, which could complicate the MS1 spectrum.[21][22] Careful interpretation is required.

Experimental Protocols: A Practical Guide

A robust analytical method requires meticulous attention to sample preparation and instrument parameters.

Protocol: Sample Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol and dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for initial method development.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.[23]

  • Transfer: Transfer the filtrate to an appropriate autosampler vial.

Protocol: Liquid Chromatography (LC) Method

The goal of the LC method is to retain and resolve the analyte from impurities and matrix components. A standard reversed-phase method is a good starting point.

Table 3: Example LC Method Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with acid modifier for ESI+.
Gradient 5% B to 95% B over 8 minA generic gradient to elute compounds of moderate polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2-5 µLBalances sensitivity with potential for overloading.
Protocol: Mass Spectrometer Settings (Q-TOF Example)

These settings must be optimized for the specific instrument and analyte.

Table 4: Example Q-TOF MS Parameters (ESI+)

ParameterSettingRationale
Ionization Mode ESI, PositiveBased on the analyte's structure.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Sampling Cone 30 VCan be adjusted to control in-source fragmentation.
Source Temp. 120 °CAssists in desolvation.
Desolvation Temp. 350 °CEvaporates solvent from droplets.
Desolvation Gas Flow 800 L/Hr (N₂)Removes neutral solvent molecules.
MS1 Scan Range m/z 100 - 500Covers the expected precursor ion.
MS/MS Acquisition Data-Dependent (DDA)Triggers MS/MS on the most intense ions.
Precursor Ion m/z 320.96The target ion for fragmentation.
Collision Energy Ramped 10-40 eVA range of energies ensures capture of multiple fragment ions.

The Analytical Workflow: A Visual Summary

A successful analysis follows a logical progression from sample to data.

G cluster_workflow Analytical Workflow A Sample Preparation (Dilution, Filtration) B LC Separation (Reversed-Phase) A->B C Ionization (Positive ESI) B->C D MS1 Full Scan (HRMS Detection of [M+H]⁺) C->D E Precursor Isolation (m/z 320.96) D->E F Collision-Induced Dissociation (CID) E->F G MS2 Product Ion Scan (Fragment Detection) F->G H Data Analysis & Interpretation G->H

Caption: A typical LC-MS/MS workflow for structural elucidation.

Conclusion

The mass spectrometric analysis of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a multi-faceted process that relies on a systematic and knowledge-based approach. By leveraging the compound's inherent chemical properties—its basic pyrazole nitrogens for efficient ESI+ ionization and its unique elemental composition for HRMS confirmation—a highly specific and sensitive method can be developed. Tandem mass spectrometry provides the final piece of the puzzle, offering detailed structural insights through predictable fragmentation pathways, including losses of water, the trifluoroethyl moiety, and the iodine atom. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently identify and characterize this and structurally related molecules, accelerating research and development in the pharmaceutical and chemical sciences.

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  • PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available from: [Link]

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PMC. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Available from: [Link]

  • MSU Chemistry. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Available from: [Link]

  • Atmospheric Chemistry and Physics. Evaluation of the chemical composition of gas- and particle-phase products of aromatic oxidation. Available from: [Link]

  • J-STAGE. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Available from: [Link]

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Solvation Thermodynamics and Organic Solvent Compatibility of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Early-Stage Drug Development.

Executive Summary

The compound [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Designing robust purification, crystallization, and reaction workflows for this molecule requires a deep understanding of its solvation thermodynamics.

Unlike simple aromatic systems, this molecule presents a complex interplay of competing intermolecular forces: the highly lipophilic and electron-withdrawing trifluoroethyl group, the heavy and polarizable iodine atom capable of halogen bonding, and the strongly hydrogen-bonding hydroxymethyl group. This whitepaper provides a comprehensive technical framework for predicting, determining, and optimizing the solubility of this specific fluorinated pyrazole in various organic solvents.

Structural Deconstruction & Mechanistic Drivers of Solvation

To rationally select solvents, we must first deconstruct the molecule's structural features and understand the causality behind its physical behavior in solution.

The Trifluoroethyl Group (-CH₂CF₃): Lipophilicity and Electron Withdrawal

The incorporation of a 2,2,2-trifluoroethyl moiety at the N1 position of the pyrazole core profoundly alters the molecule's physicochemical profile. Fluorinated alkyl groups generally increase the overall lipophilicity (LogP) of the molecule while simultaneously repelling water and highly polar protic networks[1]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group reduces the basicity of the adjacent pyrazole nitrogens, minimizing their ability to act as strong hydrogen-bond acceptors[2]. Consequently, this structural feature drives the molecule's solubility toward moderately polar and fluorinated organic solvents (e.g., dichloromethane, ethyl acetate, and tetrahydrofuran)[3].

The Iodine Atom (C4): Polarizability and Halogen Bonding

The iodine atom at the C4 position introduces significant steric bulk and polarizability. More importantly, iodine can act as a Lewis acid via its σ-hole—a region of positive electrostatic potential on the outermost extension of the halogen's covalent bond[4]. This enables the formation of halogen bonds (I···O or I···N interactions) with Lewis basic solvents[5]. Solvents rich in electron donors, such as ethers (THF, 1,4-dioxane) or pyridines, can engage in these specific non-covalent interactions, effectively disrupting the solid-state crystal lattice and drastically enhancing solubility[6].

The Hydroxymethyl Group (C3): Hydrogen Bonding and Lattice Energy

The -CH₂OH group at the C3 position acts as both a strong hydrogen bond donor and acceptor. In the solid state, this group typically drives the formation of robust intermolecular hydrogen-bonded networks (dimers or infinite chains), which significantly increases the crystal lattice energy[7]. To achieve high solubility, the chosen solvent must possess sufficient hydrogen-bond accepting capacity (high δH​ in the Hansen framework) to break these solute-solute interactions and form thermodynamically favorable solute-solvent complexes.

Mechanism Core [4-Iodo-1-(2,2,2-trifluoroethyl) pyrazol-3-yl]methanol Sub1 C3: -CH2OH Strong H-Bonding Core->Sub1 Sub2 C4: -Iodine Halogen Bonding (σ-hole) Core->Sub2 Sub3 N1: -CH2CF3 High Lipophilicity Core->Sub3 Solv1 Polar Protic/Aprotic Solvents (e.g., THF, MeOH) Sub1->Solv1 Disrupts Lattice Solv2 Lewis Basic Solvents (e.g., Pyridine, Ethers) Sub2->Solv2 I···O / I···N Contacts Solv3 Moderately Polar Organics (e.g., DCM, EtOAc) Sub3->Solv3 Hydrophobic Solvation

Fig 2. Structural drivers of solvation: Interplay of functional groups and solvent class matching.

Hansen Solubility Parameters (HSP) Framework

To move beyond empirical guesswork, the Hansen Solubility Parameters (HSP) system provides a quantitative thermodynamic model for predicting solvent compatibility[8]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • δD​ (Dispersion forces): Driven by the polarizable iodine and the aromatic pyrazole core.

  • δP​ (Polar forces): Driven by the dipole moments of the -CF₃ and -OH groups.

  • δH​ (Hydrogen bonding): Dominated by the hydroxymethyl group[9].

Maximum solubility is achieved when the HSP coordinates of the solvent closely match those of the solute (minimizing the "Hansen distance" or Ra​ )[9].

Quantitative Data: Predicted Solubility Profile

Based on group contribution methods and structural analogs, the following table summarizes the predicted solubility profile for[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol across standard organic solvents.

Solvent ClassSpecific SolventHSP ( δD​,δP​,δH​ )Predicted SolubilityMechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF)16.8, 5.7, 8.0Very High (>100 mg/mL)Excellent H-bond acceptor; oxygen lone pairs engage in halogen bonding with the C4-Iodine[4].
Polar Aprotic Ethyl Acetate (EtOAc)15.8, 5.3, 7.2High (50-100 mg/mL)Matches the lipophilicity of the -CF₃ group while providing sufficient polarity to disrupt the -OH lattice[3].
Halogenated Dichloromethane (DCM)18.2, 6.3, 6.1High (50-100 mg/mL)High polarizability matches the iodine atom; excellent for extracting the compound during aqueous workups.
Polar Protic Methanol (MeOH)15.1, 12.3, 22.3Moderate (10-50 mg/mL)Strong H-bonding disrupts the crystal lattice, but the highly polar nature is partially repelled by the hydrophobic -CF₃ group[1].
Non-Polar Hexanes / Heptane~14.9, 0.0, 0.0Very Low (<1 mg/mL)Incapable of breaking the strong intermolecular H-bonded networks formed by the C3-hydroxymethyl group[7].

Experimental Protocol: Self-Validating Solubility Determination

While HSP provides a predictive baseline, empirical validation is mandatory for process chemistry. The following Isothermal Shake-Flask Method coupled with HPLC-UV is designed as a self-validating system.

Causality Check: Why this specific method? Dynamic methods (like focused beam reflectance measurement) can overestimate solubility due to supersaturation. The isothermal shake-flask method ensures true thermodynamic equilibrium is reached, which is critical for molecules with strong crystal lattice energies (driven by the -OH and -I groups). Furthermore, centrifugation is mandated over filtration to prevent the highly lipophilic fluorinated compound from adsorbing onto standard syringe filter membranes, which would yield artificially low solubility readings.

Step-by-Step Methodology
  • Solvent Matrix Preparation: Select a diverse panel of 5-8 solvents representing different HSP spaces (e.g., THF, EtOAc, DCM, MeOH, Toluene, Heptane).

  • Solid Dispensing: Weigh approximately 50 mg of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol into a 2 mL amber glass HPLC vial. Note: Amber glass is recommended to prevent potential photo-degradation of the carbon-iodine bond.

  • Solvent Addition: Add 500 µL of the target solvent to the vial to create a visibly supersaturated suspension.

  • Thermal Equilibration: Seal the vials and place them in a thermoshaker at exactly 25.0 °C (±0.1 °C). Agitate at 800 RPM for 24 hours. Causality: 24 hours is required to overcome the slow dissolution kinetics of halogen-bonded crystal lattices.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes at 25 °C. This forces all undissolved micro-crystals into a solid pellet.

  • Aliquoting & Dilution: Carefully extract 50 µL of the clear supernatant using a positive displacement pipette (to account for volatile solvents like DCM). Dilute immediately into 950 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (monitoring at the pyrazole λmax​ , typically ~230-250 nm). Calculate the exact concentration using a pre-established calibration curve.

Workflow S1 1. Solid Dispensing (Excess Solute) S2 2. Solvent Matrix (HSP Diversity) S1->S2 S3 3. Thermal Equilibration (24h, 25°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Fig 1. Self-validating isothermal shake-flask workflow for empirical solubility determination.

References

  • Title: 1-(2,2,2-Trifluoroethyl)
  • Title: Formulation Using Hansen Solubility Parameters Source: ResearchGate URL
  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Title: Halogen Bonding-Based “Catch and Release”: Reversible Solid-State Entrapment of Elemental Iodine with Monoalkylated DABCO Salts Source: Crystal Growth & Design - ACS Publications URL
  • Title: SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)
  • Title: Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate Source: NSF PAR URL
  • Title: Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control Source: PMC - NIH URL
  • Title: Hansen Solubility Parameters Clarify the Role of the Primary and Secondary Hydroxyl Groups on the Remarkable Self-Assembly of 1:3,2:4-Dibenzylidene Sorbitol Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Title: Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder Source: ACS Publications URL

Sources

Engineering Efficacy: The Biological Activity and Therapeutic Potential of Trifluoroethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged, five-membered heterocyclic scaffold foundational to numerous blockbuster therapeutics and agrochemicals, ranging from COX-II inhibitors to monoamine oxidase modulators 1[1]. However, the modern drug discovery landscape demands precise modulation of physicochemical properties to overcome biological barriers. Appending a 2,2,2-trifluoroethyl (TFE) group to the pyrazole core fundamentally alters its stereoelectronic profile.

As an application scientist, I approach the TFE-pyrazole motif not just as a structural variation, but as a strategic tool. The high electronegativity of the fluorine atoms lowers the pKa of the adjacent pyrazole nitrogen, fine-tuning its hydrogen-bond capacity. Simultaneously, the bulky, fluorinated group increases lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at the N-alkyl site 2[2]. This whitepaper dissects the biological activity of trifluoroethyl pyrazole derivatives, providing mechanistic insights and validated experimental workflows for their application.

Pharmacological and Agrochemical Applications

Neurodegenerative Therapeutics: LRRK2 Kinase Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a genetically validated target for Parkinson's disease. The challenge in LRRK2 inhibitor design is achieving central nervous system (CNS) penetration while maintaining kinome selectivity. In the optimization of picolinamide-derived LRRK2 inhibitors, researchers discovered that incorporating an ethyl trifluoromethyl pyrazole moiety yielded compounds with picomolar potency and expanded selectivity against off-target kinases like CLK2 3[3].

Mechanistic Causality: The pyrazole nitrogen acts as a critical H-bond acceptor with the catalytic lysine in the kinase hinge region. The TFE group projects outward into the solvent-exposed region, optimizing the lipophilic ligand efficiency and enhancing rodent brain penetration without disrupting the core binding thermodynamics 3[3].

Oncology: MPS1 Kinase Modulation

In the development of Monopolar Spindle 1 (MPS1) inhibitors for oncology, 1-trifluoroethyl pyrazoles have been heavily evaluated as C-2 substituents on pyrrolopyridine scaffolds. While these derivatives maintain potent in vitro inhibition, the added lipophilicity of the -CH2CF3 group must be carefully balanced against ligand efficiency, leading researchers to sometimes favor less lipophilic analogs (like 1-methylpyrazole) depending on the specific volumetric constraints of the target binding pocket 4[4].

Agrochemical Efficacy: Herbicide Development

Beyond human therapeutics, N-(2,2,2-trifluoroethyl)pyrazole derivatives exhibit profound pre-emergence herbicidal activity. These compounds act as potent inhibitors of very long-chain fatty acid (VLCFA) biosynthesis 2[2]. Specific derivatives (e.g., Compound 11a) demonstrate excellent control over dicotyledonous and monocotyledonous weeds at dosages of 150 g/ha, outperforming commercial standards like metolachlor in soil applications while maintaining safety for crops like maize 2[2].

Quantitative Data Presentation

The following table summarizes the comparative biological activity and structural role of the TFE-pyrazole motif across different applications.

Application DomainTarget / MechanismRepresentative CompoundKey Quantitative MetricStructural Role of TFE-Pyrazole
Neurodegeneration LRRK2 KinaseCompound 23 (Ethyl trifluoromethyl pyrazole)Picomolar IC₅₀; Human dose prediction 288–520 mg BIDProjects into solvent-exposed region; enhances brain penetration and CLK2 selectivity.
Oncology MPS1 Kinase1-trifluoroethyl pyrrolopyridine derivativesNanomolar IC₅₀ (In vitro)Modulates lipophilicity; evaluated for ligand efficiency within the hinge-binding pocket.
Agrochemicals VLCFA BiosynthesisCompound 11a (N-(2,2,2-trifluoroethyl)pyrazole)150 g a.i. ha⁻¹ (Pre-emergence efficacy)Increases thermal stability, lipophilicity, and electronegativity for optimal soil application.
Synthetic Methodology DeoxytrifluoromethylationTrifluoroethyl pyrazole 1257% Yield (One-step direct from alcohol)Bypasses traditional 4-step synthesis and toxic Bu₃SnH deoxygenation.

Mechanistic Pathway Visualization

LRRK2_Pathway TFE Trifluoroethyl Pyrazole (TFE-Pz) LRRK2 LRRK2 Kinase (Hyperactive) TFE->LRRK2 Hinge-Binding Inhibition NEURO Neuroprotection TFE->NEURO Restores Homeostasis RAB Rab GTPases (Substrate) LRRK2->RAB Pathological Phosphorylation LYSO Lysosomal Dysfunction RAB->LYSO Trafficking Defect

LRRK2 kinase inhibition pathway by trifluoroethyl pyrazole derivatives yielding neuroprotection.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and step.

Protocol A: One-Step Catalytic Deoxytrifluoromethylation for TFE-Pyrazole Synthesis

Causality & Rationale: Traditional routes to TFE-pyrazoles require multi-step sequences ending in deoxygenation with toxic tributyltin hydride (Bu₃SnH) 5[5]. To improve safety, yield, and scalability, this protocol utilizes a copper-catalyzed one-step deoxytrifluoromethylation using phenyl bromodifluoroacetate (PhBDFA) directly from pyrazole-alcohols 5[5].

  • Substrate Preparation: Dissolve the pyrazole-alcohol precursor (0.50 mmol) and PhBDFA (1.0 mmol) in anhydrous DMF (1.0 mL) under an inert argon atmosphere. Validation Check: DMF provides the optimal dielectric constant for stabilizing the necessary Cu-intermediate. The absence of simple H₂O or MeOH leaving groups is critical, as they severely decrease the yield of the trifluoromethylated product 5[5].

  • Catalyst & Ligand Addition: Add CuI (10 mol%) and N,N'-dimethylethylenediamine (DMEDA) (11 mol%). Validation Check: DMEDA acts as a bidentate ligand, preventing copper aggregation and tuning its redox potential for the decarboxylative step.

  • Activation: Introduce bromodifluoroacetic acid (0.5 equiv) and KF (2.0 equiv). Stir at 25 °C for 36–48 hours. Validation Check: KF facilitates the transesterification and subsequent decarboxylation that generates the trifluoromethyl radical/anion equivalent.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure TFE-pyrazole.

Protocol B: Self-Validating LRRK2 Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: High-throughput kinase assays for highly lipophilic compounds (like TFE-pyrazoles) are notoriously prone to false positives caused by compound aggregation (promiscuous inhibition). This protocol integrates a non-ionic detergent and a time-resolved fluorescent readout to create a self-validating data loop.

  • Enzyme Master Mix: Prepare a solution of recombinant mutant LRRK2 (G2019S) in assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100. Validation Check: Triton X-100 disrupts colloidal aggregates of lipophilic TFE-pyrazoles. If potency drops significantly upon detergent addition, the initial activity was an aggregation artifact.

  • Compound Titration: Dispense TFE-pyrazole derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Include a known highly selective LRRK2 inhibitor (e.g., MLi-2) as a positive control reference.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and a fluorescently labeled Rab-GTPase peptide substrate. Incubate for 60 minutes at room temperature.

  • TR-FRET Readout: Add Terbium-labeled anti-phospho-Rab antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 520 nm / 495 nm. Validation Check: TR-FRET introduces a time delay before measurement, which eliminates background auto-fluorescence natively emitted by many pyrazole compounds, ensuring a high signal-to-noise ratio and absolute data integrity.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Catalytic One-Step Deoxytrifluoromethylation of Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-iodo-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4-Iodopyrazoles

Overview & Strategic Importance

The pyrazole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds and FDA-approved therapeutics, including the blockbuster kinase inhibitors Crizotinib and Ruxolitinib[1]. In the synthesis of these complex molecules, 4-iodopyrazoles serve as premier electrophilic building blocks. The high reactivity of the C4–I bond makes it an ideal substrate for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

This application note provides a comprehensive, mechanistically grounded guide to executing these couplings. It moves beyond standard recipes to explain the causality behind reagent selection, offering a self-validating protocol designed for researchers and drug development professionals.

Mechanistic Causality & Reaction Parameters

To achieve high turnover frequencies and avoid reaction failure, scientists must understand the interplay between the substrate's electronic properties and the catalytic cycle.

1. The N-H Protection Imperative (Overcoming Catalyst Poisoning) A critical failure point in pyrazole cross-coupling is the presence of a free N-H proton. Unprotected 4-iodopyrazole has a pKa of approximately 14.2[3]. Under the basic conditions required for Suzuki coupling, the pyrazole is deprotonated. The resulting pyrazolide anion strongly coordinates to the palladium center, effectively poisoning the catalyst and halting the oxidative addition step. Consequently, unprotected 4-iodopyrazoles typically fail to couple[4]. Causality: N-alkylation (e.g., N-methyl, N-benzyl) or N-protection (e.g., THP, Trityl) is strictly required to mask this acidic proton and ensure successful catalytic turnover[5].

2. Catalyst and Ligand Selection The oxidative addition of the C4–I bond to Pd(0) is kinetically favorable. Therefore, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) are highly effective for routine couplings[6]. However, for sterically hindered boronic acids, switching to a ligand-free system such as Pd(OAc)2​ in polar aprotic solvents (e.g., DMA) or utilizing electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) accelerates the transmetalation and reductive elimination steps[5].

3. The Biphasic Solvent System A biphasic solvent mixture, typically 1,2-Dimethoxyethane (DME)/ H2​O or 1,4-Dioxane/ H2​O (in a 4:1 to 3:1 ratio), is essential[6]. Causality: The organic phase solubilizes the pyrazole substrate and the palladium catalyst. The aqueous phase is required to dissolve the inorganic base (e.g., Cs2​CO3​ ) and to hydroxylate the boronic acid, forming the reactive boronate complex [Ar-B(OH)3​]− . This boronate is the actual transmetalating agent that transfers the aryl group to the Pd(II) center.

Visualization of the Catalytic Workflow

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition + 4-Iodo-1-alkylpyrazole Pd0->OxAdd PdII_1 Trans-Pd(II) Complex [Ar(Pyr)-Pd(L)_n-I] OxAdd->PdII_1 TransMet Transmetalation + Ar'-B(OH)2 / Base PdII_1->TransMet PdII_2 Cis-Pd(II) Complex [Ar(Pyr)-Pd(L)_n-Ar'] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerated Pd(0) Product 4-Arylpyrazole (Coupled Product) RedElim->Product

Generalized Suzuki-Miyaura catalytic cycle for 4-iodopyrazole cross-coupling.

Quantitative Optimization Data

The following table summarizes validated reaction conditions and yields for various 4-iodopyrazole derivatives, demonstrating the impact of protecting groups and catalyst selection.

Pyrazole SubstrateCoupling PartnerCatalyst / BaseSolvent & TempYieldRef
Unprotected 4-Iodopyrazole 4-Methoxyboronic acidPd(0)-AmP-MCF / K2​CO3​ EtOH/ H2​O , 90 °C0% (Fails)[4]
4-Iodo-1-methylpyrazole 4-Methoxyboronic acidPd(0)-AmP-MCF / K2​CO3​ EtOH/ H2​O , 90 °C (MW)62% [4]
1-Benzyl-4-iodopyrazole Phenylboronic acid Pd(OAc)2​ / K2​CO3​ DMA, 150 °C74% [5]
4-Iodo-1-tritylpyrazole Phenylboronic acid Pd(PPh3​)4​ / Na2​CO3​ Dioxane/ H2​O , 90 °C87% [7]

Self-Validating Experimental Protocol

This microwave-assisted protocol is designed to minimize thermal degradation and limit protodehalogenation side reactions by reducing reaction times from hours to minutes[6].

Materials Required:

  • 4-Iodo-1-alkyl/aryl-1H-pyrazole (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.55 mmol, 1.1 equiv)

  • Pd(PPh3​)4​ (2 mol%, 11.6 mg)

  • Cs2​CO3​ (1.25 mmol, 407 mg, 2.5 equiv)

  • 1,2-Dimethoxyethane (DME) (3.0 mL) and Deionized H2​O (1.2 mL)

Step-by-Step Methodology:

  • Reagent Charging: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the protected 4-iodopyrazole, arylboronic acid, and Cs2​CO3​ .

  • Solvent Addition & Degassing: Add DME and H2​O . Crucial Step: Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex and promotes the homocoupling of boronic acids.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ under a positive stream of inert gas, then immediately seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C for 10–15 minutes[6].

  • Reaction Quench & Extraction: Cool the vial to room temperature. The mixture should exhibit a dark grey/black precipitate (Pd black), indicating catalyst precipitation and reaction completion. Dilute with 5 mL of H2​O and extract with Ethyl Acetate ( 3×10 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-arylpyrazole.

Troubleshooting & Diagnostic Workflows

To ensure the protocol is a self-validating system, researchers must employ real-time diagnostics:

  • TLC Validation: Run a parallel Thin-Layer Chromatography (TLC) plate against both starting materials. A successful transmetalation will consume the 4-iodopyrazole.

    • Diagnostic 1: If the 4-iodopyrazole remains but the boronic acid is consumed, oxidative homocoupling of the boronic acid is occurring. Action: Increase degassing time to strictly exclude oxygen.

    • Diagnostic 2: If both starting materials remain unconsumed, the catalyst has poisoned. Action: Verify the integrity of the N-protecting group on the pyrazole.

  • Mass Spectrometry (Dehalogenation Check): A common competing pathway is protodehalogenation, yielding the reduced pyrazole (C4–H). Analyze the crude mixture via LC-MS. If the reduced pyrazole mass dominates, the transmetalation step is too slow. Action: Switch to a more electron-rich ligand (e.g., SPhos) or a more soluble base to accelerate boronate formation[5].

References

  • Nayak, M., et al. "Synthesis of Pyrazole-Fused Polycyclic Systems via Intramolecular 1,3-Dipolar Cycloaddition Reactions." Tetrahedron, 2013. URL: [Link]

  • Verho, O., et al. "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam." The Journal of Organic Chemistry, 2014, 79(10), 4697–4704. URL: [Link]

  • Janin, Y. L., et al. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances, 2015, 5, 42105-42113. URL: [Link]

  • Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 2021, 26(11), 3370. URL: [Link]

Sources

Palladium-Catalyzed Cross-Coupling of Trifluoroethylated Pyrazoles: Protocols for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Strategic Rationale & Mechanistic Framework

In modern medicinal chemistry, the 2,2,2-trifluoroethyl (TFE) group is frequently deployed to modulate lipophilicity, enhance metabolic stability, and mitigate off-target liabilities (such as hERG inhibition) without introducing extreme lipophilicity. When appended to a pyrazole core—a privileged scaffold featured in leading kinase inhibitors, including brain-penetrant LRRK2 inhibitors[1]—the resulting TFE-pyrazole represents a highly valuable, yet electronically complex, synthetic intermediate.

Causality in Catalyst and Ligand Selection

The strong electron-withdrawing nature of the TFE group profoundly impacts the electronic density of the pyrazole ring. This electron deficiency dictates the kinetics of palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling: When coupling a 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, the electron-deficient C(sp2)–Br bond undergoes oxidative addition to Pd(0) relatively easily. However, the subsequent transmetalation step can be sluggish. Therefore, an electron-rich, strongly σ-donating ligand system like tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is required to stabilize the Pd(II) intermediate and drive the catalytic cycle forward[2].

  • Buchwald-Hartwig Amination: In C–N couplings involving TFE-pyrazoles and aryl triflates, the primary kinetic bottleneck shifts to reductive elimination. The use of bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos forces the formation of a highly active monoligated L1​Pd(0) species. This steric bulk accelerates reductive elimination, outcompeting off-target β-hydride elimination and ensuring high yields of the N-arylpyrazole[3]. The broad utility of these C–N coupling strategies is foundational to modern pharmaceutical library synthesis[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar-TFE-Pz)(Br)L] Pd0->OxAdd + 4-Br-1-TFE-Pyrazole TransMet Transmetalation [Pd(II)(Ar-TFE-Pz)(Ar')L] OxAdd->TransMet + Ar'-B(OH)2 / Base - Base•HBr RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 - Product Regeneration of Pd(0)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for trifluoroethylated pyrazoles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) and observable causality checkpoints to ensure experimental integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

Target: Synthesis of 4-Aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.

Reagents:

  • 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the bromopyrazole, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Causality): Add the Dioxane/H₂O mixture. Causality: Dioxane provides a high boiling point and excellent organic solubility, while the 20% water content is strictly necessary to dissolve K₂CO₃. The dissolved carbonate anion attacks the boronic acid to form a reactive, electron-rich boronate complex, essential for transmetalation.

  • Self-Validation (Deoxygenation): Sparge the biphasic mixture with Argon for 15 minutes. Validation Check: Failure to degas will result in the rapid oxidation of the electron-rich Pd(PPh₃)₄ catalyst, observable as a premature black precipitate (inactive Pd black) and a stalled reaction.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive Argon stream. Seal the flask and heat to 80 °C for 12 hours.

  • IPC Monitoring: At t = 4 hours, sample the organic layer for LC-MS. Validation Check: Look for the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the starting bromopyrazole.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts and residual water. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation

Target: Synthesis of N-Aryl-3-(2,2,2-trifluoroethyl)-1H-pyrazoles via coupling with aryl triflates[3].

Reagents:

  • Aryl triflate (1.0 equiv)

  • 3-(2,2,2-Trifluoroethyl)-1H-pyrazole (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • tBuBrettPhos (4 mol%)

  • K₃PO₄ (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a glovebox or under strict Argon flow, combine Pd(OAc)₂, tBuBrettPhos, and K₃PO₄ in a reaction vial.

  • Self-Validation (Catalyst Activation): Add anhydrous toluene and stir at room temperature for 5 minutes. Validation Check: Observe the color change. The suspension should shift from orange/red to a deep red/brown homogeneous solution, visually confirming the reduction of Pd(II) to the active L1​Pd(0) species.

  • Substrate Addition: Add the aryl triflate and the pyrazole derivative. Seal the vial.

  • Reaction Execution: Heat the mixture at 100 °C for 18 hours.

  • IPC Monitoring: Monitor via TLC (Hexane/EtOAc). The highly polar starting pyrazole (which typically streaks on silica due to hydrogen bonding) should be fully consumed, yielding a discrete, less polar N-aryl product spot.

  • Workup: Filter the crude mixture through a short pad of Celite to remove phosphate salts and precipitated palladium. Concentrate and purify via automated flash chromatography.

Workflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Cross-Coupling Heat under N2 Prep->Reaction Monitor 3. IPC Monitoring LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extract EtOAc / Brine Monitor->Quench Complete Purify 5. Purification Flash Chromatography Quench->Purify

Figure 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling reactions.

Quantitative Data Summary

The table below summarizes benchmark conditions and expected quantitative yields for the functionalization of TFE-pyrazoles, allowing for rapid comparison of catalytic systems based on the desired transformation.

Reaction TypeElectrophileNucleophileCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura 4-Br-1-TFE-PyrazoleArylboronic Acid5 mol% Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O (4:1)80 °C / 12 h75–85%
Buchwald-Hartwig Aryl Triflate3-TFE-1H-Pyrazole2 mol% Pd(OAc)₂ + tBuBrettPhosK₃PO₄ / Toluene100 °C / 18 h70–90%
Continuous Flow C–N 4-Br-1-CF₃-PyrazoleSubstituted Aniline2 mol% Pd(OAc)₂ + XPhosCs₂CO₃ / t-Amyl OH120 °C / 1 h (MW)45–70%

References

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Journal of Organic Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Kelly, T. A., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem Database. 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid - Metal-Catalyzed Cross-Coupling.

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Application Note: Strategic Derivatization of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol for the Generation of Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[3][4][5] Their therapeutic versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[3]

The introduction of a trifluoromethyl (-CF3) group, as seen in the N-(2,2,2-trifluoroethyl) substituent, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] This makes fluorinated pyrazoles particularly attractive for drug discovery programs. The subject of this guide, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol (CAS 2101196-97-6), is a bespoke building block designed for chemical library synthesis.[8] It features two distinct and orthogonal reactive sites ripe for derivatization: a primary alcohol at the C3 position and a reactive iodo-substituent at the C4 position. This dual functionality allows for a systematic and divergent synthesis approach to create a large and structurally diverse library of novel compounds from a single, advanced intermediate.

This document serves as a comprehensive technical guide for the strategic derivatization of this core scaffold. It provides detailed protocols, explains the rationale behind experimental choices, and outlines a strategy for subsequent biological evaluation.

The Core Scaffold: A Platform for Diversity

The starting material, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, provides two points for chemical modification. The hydroxyl group allows for the introduction of a variety of functionalities through esterification and etherification, modulating properties like solubility and cell permeability. The carbon-iodine bond at the C4 position is an exceptionally versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.[9][10]

The strategic, stepwise modification of these two sites allows for the exploration of a vast chemical space, crucial for identifying structure-activity relationships (SAR) during a lead optimization campaign.

G cluster_start Core Scaffold cluster_c3 C3-Position Derivatization cluster_c4 C4-Position Derivatization A [4-Iodo-1-(2,2,2-trifluoroethyl) pyrazol-3-yl]methanol B Ester Library A->B Esterification C Ether Library A->C Etherification D Aryl/Heteroaryl Library (Suzuki Coupling) A->D Pd-Catalyzed Cross-Coupling E Alkynyl Library (Sonogashira Coupling) F Amino Library (Buchwald-Hartwig) G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-I L₂ pd0->pd_complex Oxidative Addition pd_boron R¹-Pd(II)-R² L₂ pd_complex->pd_boron Transmetalation pd_boron->pd0 Reductive Elimination product R¹-R² pd_boron->product start R¹-I start->pd_complex boronic R²-B(OR)₂ base Base boronic->base borate [B(OR)₂(OH)]⁻ base->borate borate->pd_complex

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Strategic Application of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to biological targets with high ligand efficiency. The compound [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol represents a highly specialized, trifunctional "warhead" designed specifically for advanced FBDD workflows. By integrating a 19F NMR reporter group, an anomalous-scattering halogen bond donor, and a versatile synthetic handle onto a privileged pyrazole scaffold, this fragment overcomes traditional bottlenecks in hit identification, structural validation, and hit-to-lead elaboration[1].

This application note provides a comprehensive theoretical framework and self-validating protocols for deploying this specific fragment in drug discovery campaigns.

Rationale: The Trifunctional Advantage

The architectural design of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is not arbitrary; every functional group serves a distinct biophysical and chemical purpose in the FBDD pipeline.

A. The Trifluoroethyl Group ( −CH2​CF3​ ): The NMR Reporter

Fluorine-19 ( 19F ) NMR has emerged as a premier technique for fragment screening due to the 100% natural abundance of the 19F isotope and its hyper-responsiveness to changes in the local chemical environment[2]. The chemical shift range of 19F spans over 800 ppm, making it exquisitely sensitive to subtle conformational or environmental changes upon protein binding[2]. Furthermore, because fluorine is virtually absent in native biological systems, 19F NMR spectra exhibit zero background interference, allowing for the detection of weak fragment-protein interactions ( Kd​ in the millimolar range) without the need for complex solvent suppression[3],[4].

B. The Iodine Atom ( −I ): Halogen Bonding and X-ray Phasing

The inclusion of an iodine atom serves a dual purpose:

  • Halogen Bonding ( σ -hole interactions): Due to its highly anisotropic electron distribution, iodine features a pronounced region of positive electrostatic potential (the σ -hole) along the extension of the C–I bond[5]. The electron-withdrawing nature of the adjacent pyrazole ring and the −CF3​ group further polarizes this bond, maximizing the σ -hole's magnitude. This allows the fragment to form highly directional, stabilizing halogen bonds with Lewis bases (e.g., backbone carbonyls, histidine nitrogens) in the protein pocket[6],[7].

  • Crystallographic Phasing: Iodine is a heavy atom with a significant anomalous scattering signal ( f′′ ). This intrinsic property allows crystallographers to use anomalous difference Fourier maps to unambiguously locate the fragment in the electron density map, even at low occupancies[6].

C. The Hydroxymethyl Group ( −CH2​OH ): The Elaboration Vector

While the pyrazole core anchors the fragment, the hydroxymethyl group acts as a synthetic vector. It provides an immediate hydrogen bond donor/acceptor for target engagement and serves as a versatile handle for rapid hit-to-lead elaboration (e.g., oxidation to an aldehyde for reductive amination).

Quantitative Physicochemical Profile
PropertyValueFBDD Relevance
Molecular Weight 306.02 g/mol Adheres to the "Rule of Three" (Ro3) for fragments, ensuring high ligand efficiency.
LogP (calculated) ~1.8 - 2.2Optimal lipophilicity for aqueous solubility in NMR assays while maintaining membrane permeability.
19F Chemical Shift ~ -71 to -73 ppmSharp singlet (or triplet depending on decoupling); ideal for multiplexed 19F NMR screening mixtures.
Heavy Atoms 13Small enough to sample deep sub-pockets; large enough to provide measurable binding enthalpy.
H-Bond Donors / Acceptors 1 / 4Provides sufficient polarity without dominating the binding free energy, allowing halogen bonds to drive affinity.

Integrated FBDD Workflow

The following workflow illustrates how the distinct features of the fragment are sequentially leveraged from primary screening to structure-guided design.

FBDD_Workflow Lib Fragment Library (Fluorinated & Iodinated) NMR 19F NMR Screening (Ligand-Observed) Lib->NMR Primary Screen Xray X-ray Crystallography (Iodine Anomalous Phasing) NMR->Xray Hit Validation Elab Fragment Elaboration (Via -CH2OH / Cross-coupling) Xray->Elab Structure-Guided Design

FBDD workflow leveraging 19F NMR screening and Iodine-phased X-ray crystallography.

Experimental Protocols

Protocol 1: Ligand-Observed 19F NMR Primary Screening

Causality & Principle: When a small, rapidly tumbling fragment binds to a massive, slowly tumbling protein, it adopts the relaxation properties of the macromolecule. This drastically increases the transverse relaxation rate ( R2​ ), leading to a measurable broadening of the 19F NMR signal and a decrease in peak intensity (the T2​ relaxation effect)[8].

Materials:

  • Target protein (10–50 μ M) in NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 10% D2​O , pH 7.4). *[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol (Fragment) stock (50 mM in DMSO- d6​ ).

  • Reference compound: Trifluoroethanol (TFE) (does not bind proteins; acts as an internal control).

  • Pluronic F-127 or Triton X-100 (0.01% v/v) to prevent non-specific aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a control NMR tube containing 100 μ M of the Fragment and 100 μ M TFE in the NMR buffer (final DMSO <1% ). Prepare a second "test" tube identical to the first, but supplemented with 10 μ M of the target protein.

  • Data Acquisition: Acquire 1D 19F NMR spectra for both tubes using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. Causality: The CPMG spin-echo train acts as a T2​ filter, suppressing signals from fast-relaxing (bound) states while preserving signals from slow-relaxing (unbound) states[9].

  • Parameter Setup: Set the 19F transmitter frequency to the center of the expected chemical shift range. Use a relaxation delay ( d1​ ) of 2–3 seconds and a CPMG total echo time of 40–100 ms.

  • Self-Validating Check: Compare the spectra. A true binding event is validated if the Fragment's −CF3​ signal shows significant line broadening (or intensity reduction >30% ) in the presence of the protein, while the TFE reference signal remains sharp and unchanged. If the TFE signal also broadens, the protein is likely aggregating or altering bulk solvent viscosity, rendering the assay invalid.

Protocol 2: Structural Validation via X-ray Crystallography

Causality & Principle: Weak affinity fragments often yield low-occupancy binding in crystal structures, making them indistinguishable from ordered solvent molecules (water) in standard electron density maps. By collecting diffraction data at an energy where iodine absorbs heavily (e.g., Cu at 1.54 Å or specific synchrotron energies), we can calculate an anomalous difference Fourier map. Iodine's massive anomalous signal ( f′′≈7e− at 1.54 Å) will appear as a massive peak, pinpointing the exact location and orientation of the fragment[6].

Step-by-Step Methodology:

  • Crystal Soaking: Grow apo-crystals of the target protein. Transfer a crystal into a soaking drop containing the mother liquor supplemented with 10–50 mM of the Fragment and 5–10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM Fragment) and flash-freeze in liquid nitrogen.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Copper anode (Cu , λ=1.5418 Å) or at a synchrotron beamline tuned to an energy just above the Iodine LIII​ edge ( λ≈2.4 Å, though standard 1.0 Å often suffices due to iodine's sheer size). Collect highly redundant data to accurately measure the small anomalous differences (Friedel pairs).

  • Self-Validating Check: During structure solution, calculate an anomalous difference map ( ΔFanom​ ). A >5σ peak in the ΔFanom​ map unambiguously confirms the presence of the iodine atom. If this peak is missing despite apparent density in the 2Fo​−Fc​ map, the density is likely a buffer artifact (e.g., a sulfate ion or ordered waters) rather than the fragment.

Binding_Model Frag Fragment Core [4-Iodo-1-(2,2,2-trifluoroethyl) pyrazol-3-yl]methanol CF3 CF3 Group Frag->CF3 Iodine Iodine Atom Frag->Iodine OH Hydroxymethyl Frag->OH Pocket_Lip Hydrophobic Pocket CF3->Pocket_Lip Lipophilic Contact Pocket_LB Lewis Base (O/N/S) Iodine->Pocket_LB Halogen Bond (σ-hole) Pocket_H H-Bond Acceptor/Donor OH->Pocket_H Hydrogen Bond

Pharmacophoric mapping of the fragment's functional groups to target protein interactions.
Protocol 3: Hit-to-Lead Fragment Elaboration

Once the binding pose is validated, the fragment must be "grown" to increase affinity. The[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol scaffold offers two orthogonal vectors for elaboration.

Vector A: The Hydroxymethyl Group (Fragment Growing) Causality: The primary alcohol is minimally sterically hindered and can be easily converted into an electrophile or a carbonyl to explore adjacent solvent channels.

  • Oxidation: Treat the fragment with Dess-Martin Periodinane (DMP) in dichloromethane (DCM) at room temperature for 2 hours to quantitatively yield the corresponding pyrazole-3-carboxaldehyde.

  • Reductive Amination: React the resulting aldehyde with a library of primary/secondary amines in the presence of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) and a catalytic amount of acetic acid in dichloroethane (DCE).

  • Validation: This rapidly generates a library of basic amines that can form salt bridges with adjacent acidic residues (e.g., Asp/Glu) in the protein pocket.

Vector B: The Iodine Atom (Fragment Linking / Scaffold Hopping) Causality: If the crystallographic data reveals that the iodine atom is not participating in a critical halogen bond, but rather pointing toward an open sub-pocket, it can be utilized as a synthetic handle for palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: React the fragment with various aryl/heteroaryl boronic acids using Pd(dppf)Cl2​ as a catalyst and K2​CO3​ as a base in a Dioxane/Water mixture at 90°C.

  • Validation: This replaces the iodine with an aromatic system, allowing the molecule to pick up new π−π stacking or cation- π interactions, effectively transitioning the fragment into a lead-like molecule.

Conclusion

The strategic use of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol exemplifies the modern approach to Fragment-Based Drug Discovery. By embedding analytical reporters ( 19F ), structural anchors (Iodine), and synthetic vectors ( −CH2​OH ) into a single low-molecular-weight scaffold, researchers can seamlessly transition from high-throughput biophysical screening to rational, structure-guided drug design.

References

  • Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5748. Available at:[Link]

  • Norton, R. S., Leung, E. W., Chandrashekaran, I. R., & MacRaild, C. A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Available at:[Link]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2022). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 3, 1012-1030. Available at:[Link]

  • Vulpetti, A., et al. (2021). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 59(8), 3732-3749. Available at:[Link]

  • Heidrich, J., Sperl, L. E., & Boeckler, F. M. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9. Available at:[Link]

  • Zimmermann, M. O., et al. (2022). Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency. Frontiers in Chemistry, 10. Available at:[Link]

  • Hirst, P., et al. (2017). Compounds useful as kinase inhibitors. World Intellectual Property Organization, WO2017103611A1.

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Troubleshooting & Optimization

Technical Support Center: Navigating Dehalogenation in Palladium-Catalyzed Reactions of Iodo-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the unwanted dehalogenation of iodo-pyrazoles during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the synthetic power of pyrazole scaffolds but are encountering yield-limiting side reactions. Here, we will dissect the underlying causes of dehalogenation and provide actionable, field-proven strategies to favor your desired C-C or C-N bond formation.

The functionalization of pyrazoles is a cornerstone of medicinal chemistry, with these heterocycles forming the core of numerous pharmaceuticals.[1] Palladium-catalyzed cross-coupling reactions of iodo-pyrazoles are particularly valuable for their efficiency in creating diverse molecular architectures.[1][2] However, the high reactivity of the C-I bond, while advantageous for coupling, also renders iodo-pyrazoles susceptible to a dehalogenation side reaction, where the iodine atom is replaced by hydrogen.[3][4] This guide will equip you with the knowledge to suppress this undesired pathway.

Frequently Asked Questions (FAQs)

Here we address common questions regarding dehalogenation in palladium-catalyzed reactions of iodo-pyrazoles.

Q1: What are the primary causes of dehalogenation in palladium-catalyzed reactions of iodo-pyrazoles?

A1: Dehalogenation, or hydrodehalogenation, is a common side reaction where the iodo-substituent is replaced by a hydrogen atom.[4] The principal culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[4] This can arise from several sources within your reaction mixture, including:

  • Bases: Certain bases can react with the palladium catalyst to generate Pd-H species.

  • Solvents: Protic solvents like alcohols can serve as hydride sources.[5]

  • Trace Water: The presence of even small amounts of water can contribute to the formation of Pd-H.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the dehalogenated pyrazole.

Q2: How does the choice of palladium catalyst and ligand influence dehalogenation?

A2: The catalyst system is a critical factor. The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium center.

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are often effective at promoting the desired reductive elimination step over dehalogenation.[3][6] These ligands can accelerate the rate-limiting steps of the primary catalytic cycle, thus outcompeting the dehalogenation pathway.

  • Pre-catalysts: Using a pre-catalyst that readily forms the active Pd(0) species can diminish unwanted side reactions.[6]

Q3: What is the role of the base in promoting or preventing dehalogenation?

A3: The base is a double-edged sword. While essential for the catalytic cycle, an inappropriate choice can be a primary driver of dehalogenation.

  • Strong vs. Weak Bases: Strong bases are more likely to promote the formation of Pd-H species.[7] Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) often provide a better balance of reactivity and selectivity, minimizing dehalogenation.[6][7]

  • Purity of Base: The purity of the base is also crucial. Some bases may contain impurities that can act as hydride sources.

Q4: How does the reaction solvent affect the extent of dehalogenation?

A4: The solvent can significantly influence reaction rates and selectivities.[8][9][10][11][12]

  • Polar vs. Nonpolar Solvents: The choice between polar and nonpolar solvents can alter the speciation of the palladium catalyst and the stability of key intermediates.[9][10] For instance, in some cases, polar aprotic solvents may favor the desired coupling, while in others, nonpolar solvents give better results.[9]

  • Anhydrous Conditions: Given that water can be a source of hydrides, conducting reactions under strictly anhydrous conditions using dry solvents is highly recommended.

Q5: Are N-H pyrazoles more susceptible to dehalogenation?

A5: Yes, N-H containing heterocycles like pyrazoles can be more prone to dehalogenation.[4] The acidic N-H proton can be deprotonated by the base, increasing the electron density of the pyrazole ring. This can influence the electronic properties of the substrate and its interaction with the palladium catalyst. In some instances, protection of the N-H group with a suitable protecting group (e.g., Boc, ethoxyethyl) can suppress dehalogenation and improve reaction outcomes.[13][14]

Troubleshooting Guide: Minimizing Dehalogenation of Iodo-pyrazoles

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize dehalogenation.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of dehalogenated pyrazole in product mixture Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination.Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[3][6]
Unsuitable Base: The base may be too strong or contain impurities acting as a hydride source.Base Optimization: Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7] Ensure the use of a high-purity base.
Presence of Protic Impurities: Water or alcohol impurities in the solvent or reagents can be a source of hydrides.Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are thoroughly dried. Consider adding a drying agent if compatible with the reaction.
Suboptimal Solvent: The solvent may not be ideal for stabilizing the desired catalytic intermediates.Solvent Screening: Evaluate a range of anhydrous aprotic solvents, both polar (e.g., DMF, dioxane) and nonpolar (e.g., toluene).[9]
Sluggish reaction leading to increased side products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow.Increase Temperature: Carefully increase the reaction temperature to accelerate the desired reaction. Monitor for decomposition.[7]
Slow Transmetalation: The transfer of the organic group from the coupling partner (e.g., boronic acid) to palladium may be rate-limiting.Use a More Active Coupling Partner: Ensure the purity and reactivity of your coupling partner. For Suzuki reactions, consider using boronic esters which can sometimes exhibit different reactivity profiles.
Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction.Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species under the reaction conditions.[6]
N-H pyrazole substrate shows significant dehalogenation Deprotonation of N-H: The deprotonated pyrazole may have altered reactivity.N-Protection: Protect the pyrazole nitrogen with a suitable protecting group like Boc or ethoxyethyl.[13][14]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an N-Protected Iodo-pyrazole

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of an N-protected iodo-pyrazole, with a focus on minimizing dehalogenation.

  • Reagent Preparation: In a dry glovebox or under an inert atmosphere, add the N-protected iodo-pyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv) to a dry reaction vessel.[3]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene/water or dioxane/water mixture).[1][3]

  • Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Dehalogenation Pathway

The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura coupling and the competing dehalogenation pathway.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)₂ PdH Pd(II)-H OxAdd->PdH Hydride Source (Base, H₂O, Solvent) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product RedElim_Dehalo Reductive Elimination PdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Dehalo_Product Ar-H (Byproduct) RedElim_Dehalo->Dehalo_Product Troubleshooting_Dehalogenation start High Dehalogenation Observed q_ligand Is the ligand bulky and electron-rich? start->q_ligand s_ligand Screen Ligands: SPhos, XPhos, etc. q_ligand->s_ligand No q_base Is the base a weak inorganic base? q_ligand->q_base Yes s_ligand->q_base s_base Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃ q_base->s_base No q_anhydrous Are conditions strictly anhydrous? q_base->q_anhydrous Yes s_base->q_anhydrous s_anhydrous Use dry solvents and reagents q_anhydrous->s_anhydrous No q_nh Is the pyrazole N-H unprotected? q_anhydrous->q_nh Yes s_anhydrous->q_nh s_nh Protect N-H with Boc or EtOEt q_nh->s_nh Yes end Dehalogenation Minimized q_nh->end No s_nh->end

Caption: Troubleshooting workflow for dehalogenation of iodo-pyrazoles.

By systematically evaluating and optimizing these key reaction parameters, you can significantly suppress the undesired dehalogenation of iodo-pyrazoles and improve the efficiency and robustness of your synthetic routes.

References

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • ACS Publications. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Benchchem. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.
  • RSC Publishing. Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans.
  • PMC. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF.
  • Benchchem. preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Wikipedia. Dehydrohalogenation.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • RSC Publishing. Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • PMC. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Organic Chemistry Portal. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
  • Benchchem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Semantic Scholar. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • PMC. Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • RSC Publishing. Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction.
  • Chemistry LibreTexts. Heck Reaction.
  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN.
  • Benchchem. Technical Support Center: Synthesis of 4-Iodopyrazole.

Sources

Technical Support Center: Troubleshooting[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Liabilities

As a highly functionalized, halogenated heteroaromatic building block, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol presents unique physicochemical challenges during in vitro assays and synthetic workflows. While the 2,2,2-trifluoroethyl group at the N1 position imparts excellent metabolic stability and lipophilicity, the molecule contains two highly reactive loci:

  • The photolabile C4-Iodo bond .

  • The oxidation-prone C3-hydroxymethyl group .

Understanding the causality behind these degradation pathways is critical for researchers to prevent assay artifacts, maintain stock solution integrity, and ensure reproducible data.

Mechanistic Degradation Pathways

The following diagram illustrates the logical relationship between environmental stressors and the specific degradation byproducts they induce in this pyrazole derivative.

Pathways A [4-Iodo-1-(2,2,2-trifluoroethyl) pyrazol-3-yl]methanol (Intact Compound) B Photolysis / Trace Metals (Homolytic C-I Cleavage) A->B C Dissolved O2 / Oxidants (Alcohol Oxidation) A->C D Low Co-solvent / Aqueous (Fluorous Effect) A->D E Deiodinated Pyrazole Byproduct B->E Loss of Iodine F Pyrazole-3-carbaldehyde Byproduct C->F Loss of 2H G Aggregates / Precipitation D->G Phase Separation

Logical relationship of degradation pathways for the target pyrazole compound in solution.

Troubleshooting & FAQs

Q1: My LC-MS analysis shows a mass peak corresponding to [M-126]⁺. What is causing this degradation?

Causality & Mechanism: A mass loss of ~126.9 Daltons indicates the cleavage of the iodine atom, forming the deiodinated byproduct 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-methanol. The C-I bond in 4-iodopyrazoles is highly susceptible to homolytic cleavage upon exposure to UV/visible light. Furthermore, the strong electron-withdrawing nature of the trifluoroethyl group makes the pyrazole ring electron-deficient, which can increase the susceptibility of the C-I bond to reductive dehalogenation catalyzed by trace transition metals (e.g., Pd, Cu) often found in lower-grade solvents 1. Corrective Action: Transition immediately to LC-MS grade, metal-free solvents. Store all stock solutions in amber glass vials to completely block photolytic pathways.

Q2: I am observing a byproduct with a mass of [M-2]⁺. Why is my compound oxidizing?

Causality & Mechanism: A loss of 2 Daltons signifies the oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde, yielding 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde. Hydroxymethylpyrazoles readily oxidize in the presence of dissolved oxygen, a reaction that is heavily accelerated by ambient light or trace metal oxidants in the solution 2. Corrective Action: Degas all solvents (especially DMSO and aqueous buffers) by sparging with Argon or Nitrogen prior to dissolution to remove dissolved O₂.

Q3: The compound crashes out of solution when diluted into my assay buffer. How can I maintain solubility?

Causality & Mechanism: The 2,2,2-trifluoroethyl group imparts significant hydrophobicity due to the "fluorous effect." When the concentration of the organic carrier solvent (DMSO) drops below a critical threshold in aqueous media, the highly non-polar trifluoroethyl domains drive rapid intermolecular aggregation and phase separation. Corrective Action: Maintain a minimum of 1% to 2% DMSO in the final assay buffer. Pre-warm the aqueous buffer to 37°C before adding the DMSO stock dropwise under vigorous vortexing to prevent localized supersaturation.

Quantitative Stability Data

The table below summarizes the stability of[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol under various environmental conditions, highlighting the necessity of controlled storage.

Solvent / ConditionLight ExposureAtmosphereTemp (°C)T=24h Purity (%)Primary Degradant Observed
DMSO (Standard) AmbientAmbient O₂2592.4%Aldehyde (Oxidation)
DMSO (Degassed) Dark (Amber)Argon25>99.0%None Detected
Aqueous Buffer (pH 7.4) AmbientAmbient O₂3788.1%Deiodinated & Aldehyde
Aqueous Buffer (pH 9.0) AmbientAmbient O₂3781.5%Deiodinated

Validated Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . By incorporating immediate analytical feedback loops, researchers can confirm that the environmental stressors have been successfully neutralized before proceeding with long-term experiments.

Workflow Step1 1. Sparging Degas Anhydrous DMSO with Argon (15 min) Step2 2. Weighing Transfer to Amber Vial in Low-Light Step1->Step2 Step3 3. Dissolution Add DMSO to 10 mM, Vortex Gently Step2->Step3 Step4 4. Self-Validation LC-MS Aliquot Check (<0.5% Degradants) Step3->Step4 Step5 5. Storage Argon Headspace, Seal & Store at -20°C Step4->Step5

Step-by-step experimental workflow for preparing a self-validating, high-stability stock solution.

Protocol A: Preparation of High-Stability Stock Solutions
  • Solvent Preparation: Sparge LC-MS grade, anhydrous DMSO with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol powder in a controlled, low-light environment directly into an amber glass vial.

  • Dissolution: Add the degassed DMSO to achieve a standard 10 mM concentration. Vortex gently until visually clear. Do not use ultrasonic baths exceeding 30°C, as heat accelerates C-I bond lability.

  • Self-Validation Check (Critical): Immediately withdraw a 1 µL aliquot and run via LC-MS. Validation Criteria: The chromatogram must show <0.5% of the [M-2]⁺ (aldehyde) and [M-126]⁺ (deiodinated) peaks. The absence of these peaks validates that the inert atmosphere and light-shielding were successfully established.

  • Storage: Blanket the vial headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C to -80°C.

Protocol B: Forced Degradation Assay (Stability Profiling)

Use this protocol to establish the specific degradation kinetics of the compound in your proprietary assay buffers.

  • Preparation: Dilute the validated 10 mM stock to 100 µM in three separate stress conditions: (A) 0.1M HCl, (B) 0.1M NaOH, and (C) 3% H₂O₂ in PBS.

  • Incubation: Incubate all samples in a thermoshaker at 40°C in the dark.

  • Sampling: Quench 50 µL aliquots at T=0, 4h, 8h, and 24h. Neutralize acid/base samples with equivalent counter-ions, and quench H₂O₂ samples with a stoichiometric excess of sodium thiosulfate.

  • Analysis & Causality Assessment: Analyze via HPLC-UV (254 nm). Correlate the appearance of specific peaks with the stressor. For example, the H₂O₂ condition will rapidly validate the retention time of the pyrazole-3-carbaldehyde oxidative degradant, allowing you to easily identify it if it appears in your actual assay samples.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis and Antioxidant Activity of Some New Binary Pyrazoles Containing Core Phenothiazine Moiety. ResearchGate. 2

Sources

Catalyst poisoning in cross-coupling reactions with nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring roadblock in pharmaceutical development and materials science: the catastrophic failure of cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig) when basic nitrogen heterocycles are introduced.

Nitrogen heterocycles—such as pyridines, imidazoles, and pyrazoles—are ubiquitous in drug discovery. However, the exact feature that makes them biologically active (the Lewis basic nitrogen lone pair) makes them notorious catalyst poisons.

This guide is designed to move beyond generic troubleshooting. We will dissect the mechanistic causality of catalyst deactivation, provide self-validating experimental protocols, and answer the most complex questions encountered at the bench.

Part 1: The Mechanistic Root of Catalyst Poisoning

To solve a stalled reaction, you must first understand why it stalled. In a standard palladium-catalyzed cross-coupling, the active catalytic species is a highly electron-rich, coordinatively unsaturated Pd(0) complex bound to a phosphine ligand.

When a basic nitrogen heterocycle is present, its sp² nitrogen lone pair aggressively competes with the phosphine ligand for coordination to the electrophilic Pd(II) intermediate[1]. If the heterocycle outcompetes the ligand, it displaces it entirely, forming a highly stable, bis-heterocycle Pd(II) complex. This species is catalytically dormant. The reaction does not just slow down; it completely falls off the catalytic cycle[1].

Catalytic cycle showing productive pathways (green) versus off-cycle catalyst poisoning (red).

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My Buchwald-Hartwig amination with 2-aminopyridine stalls at 15% conversion. Adding more catalyst doesn't help. What is happening? A1: You are experiencing classical bidentate catalyst poisoning. 2-aminopyridine acts as a bidentate ligand, chelating the palladium center and forming a highly stable, catalytically dead Pd(II) complex[1]. Adding more catalyst simply creates more dead complex. The Solution: Switch to a highly sterically demanding dialkylbiaryl monophosphine ligand like BrettPhos or GPhos . These ligands are specifically designed to physically block the formation of these off-cycle resting states, forcing the palladium to remain in the productive cycle[1].

Q2: I'm performing a Suzuki-Miyaura coupling with a heteroaryl boronic acid, but I see massive amounts of protodeboronation instead of the cross-coupled product. How do I fix this? A2: Protodeboronation is highly competitive when the cross-coupling rate is artificially slowed down by catalyst poisoning. Heteroaryl boronic acids (like 2-pyridylboronic acid) degrade rapidly in basic aqueous conditions[2]. The Solution: Run the reaction under strictly anhydrous conditions and add trimethyl borate . Trimethyl borate solubilizes the in situ-generated boronate complexes and buffers the system, preventing catalyst poisoning by the heteroatomic units and allowing the cross-coupling to outpace degradation[2].

Q3: Does my choice of palladium source matter, or is the ligand the only important factor? A3: The palladium source is critical. Traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ require slow, in situ ligand exchange. In the presence of basic heterocycles, the heterocycle often binds to the Pd before your bulky ligand can[3]. The Solution: Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles). These ensure the rapid, quantitative generation of the active mono-ligated Pd(0) species, leaving no bare palladium for the heterocycle to trap[3].

Q4: Can I avoid Palladium altogether for C–N couplings with basic heterocycles? A4: Yes. Copper-catalyzed Ullmann-type couplings are highly effective. Recent advancements using multidentate anionic ligands enhance the reducing capability of the copper catalyst while simultaneously preventing unwanted coordination with heteroatoms, effectively overcoming catalyst poisoning[4][5].

Part 3: Quantitative Troubleshooting Matrix

To streamline your optimization process, consult the following matrix. It correlates specific substrate challenges with the mechanistically appropriate catalyst system.

Substrate ClassPrimary ChallengeRecommended Ligand / CatalystMechanistic Rationale
Pyridines / Pyrimidines Strong σ-donation to Pd, displacing phosphines.XPhos or SPhos (Pd)Bulky biphenyl backbone physically shields the Pd center from multi-coordination[3].
2-Aminopyridines Bidentate coordination forming stable off-cycle Pd(II) species.BrettPhos or GPhos (Pd)Dialkylbiaryl monophosphines designed to destabilize the off-cycle resting state[1].
Heteroaryl Boronic Acids Rapid protodeboronation in basic media.XPhos Pd G3 + Trimethyl Borate Fast oxidative addition outcompetes degradation; borate buffers the system[2].
Sterically Hindered Anilines Poor nucleophilicity, slow transmetalation.Cyclopropenimine-based Ligands (Cu)Enhances Cu reactivity while preventing heteroatom coordination[5].

Part 4: Self-Validating Experimental Protocol

When working with basic nitrogen heterocycles, your protocol must include built-in validation steps to distinguish between a "dead catalyst" (due to oxygen) and a "poisoned catalyst" (due to the substrate).

Workflow: Suzuki-Miyaura Coupling with a Highly Basic N-Heterocycle via Slow Addition

Objective: Couple a challenging heteroaryl bromide with a heteroaryl boronic acid while preventing catalyst poisoning. Causality Focus: A slow addition maintains a low steady-state concentration of the basic nitrogen heterocycle in the reaction mixture, thereby reducing its inhibitory effect on the palladium catalyst[3].

Step 1: Preparation of the Active Catalyst Solution

  • In a rigorously dried Schlenk flask, add XPhos Pd G3 (0.02 equiv) and XPhos ligand (0.02 equiv).

  • Validation Check: The use of the G3 precatalyst guarantees a 1:1 Pd-to-ligand ratio. If you use Pd₂(dba)₃ here, the dba ligands will impede the cycle and allow the heterocycle to coordinate first.

Step 2: Degassing and Substrate Addition

  • Add the heteroaryl bromide (1.0 equiv) and a mild base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill with ultra-pure Nitrogen or Argon three times.

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1). Thorough degassing is critical because oxygen will irreversibly oxidize the electron-rich phosphine ligand, mimicking the exact symptoms of catalyst poisoning[3].

Step 3: Controlled Nucleophile Introduction (The Anti-Poisoning Step)

  • Dissolve the heteroaryl boronic acid (1.2 equiv) in a small volume of degassed solvent.

  • Instead of adding it all at once, use a syringe pump to add this solution dropwise over 2 hours at the reaction temperature (80 °C).

Step 4: Reaction Monitoring and Self-Validation Sample the reaction at 30 minutes and analyze via LC-MS to validate the mechanistic pathway:

  • Scenario A (Active System): You observe >20% product formation. The steady-state concentration is working. Proceed to completion.

  • Scenario B (Poisoned System): You observe <5% product and unreacted starting materials. The heterocycle has displaced the ligand. You must switch to an even bulkier ligand (e.g., RuPhos)[3].

  • Scenario C (Protodeboronation): You observe starting bromide but no boronic acid. The boronic acid has degraded. Correction: Restart under anhydrous conditions with trimethyl borate[2].

Troubleshooting workflow for overcoming catalyst deactivation in N-heterocycle cross-couplings.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC (NIH) URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium Source: MDPI URL:[Link]

  • Copper-Catalyzed C–C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Technical Support Center: Streamlining Palladium Removal from Pyrazole-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing palladium catalysts from reaction mixtures containing pyrazole compounds. The inherent coordinating ability of pyrazoles with palladium can make purification a non-trivial task, often leading to product contamination that is unacceptable, especially in pharmaceutical applications where strict limits on residual metals are enforced.[1][2][3] This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I've performed a palladium-catalyzed cross-coupling reaction to synthesize a pyrazole derivative. After filtration through Celite®, my product is still contaminated with palladium. What should I do?

Answer:

This is a common issue. While Celite® filtration is effective for removing heterogeneous palladium on carbon (Pd/C) or precipitated palladium black, it is often insufficient for soluble or colloidal palladium species that can persist in the reaction mixture.[4][5] The nitrogen atoms in your pyrazole product can act as ligands, keeping the palladium in solution.[4]

Here’s a systematic approach to tackle this:

  • Employ a Palladium Scavenger: Introduce a solid-supported scavenger that has a high affinity for palladium. These scavengers work by chemisorption, where functional groups on the solid support bind tightly to the palladium.[1][6]

    • Thiol-based silica scavengers (e.g., SiliaMetS Thiol): These are generally very effective for both Pd(0) and Pd(II) species.

    • Thiourea-based silica scavengers: Another excellent option for capturing various palladium species.[4]

    • Polymer-bound scavengers (e.g., MP-TMT): Macroporous polystyrene resins functionalized with trimercaptotriazine (TMT) are highly effective for scavenging palladium from a variety of solvents.[7][8]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and often highly efficient alternative for palladium removal.[6][9] It functions through adsorption of the palladium species onto its porous surface.[6] However, be mindful of potential product loss due to non-specific adsorption.[1][10]

Question 2: I used a scavenger resin, but my palladium levels are still too high. What went wrong?

Answer:

Several factors could be at play here. Let's break down the possibilities:

  • Insufficient Scavenger Equivalents or Reaction Time: The binding of palladium to the scavenger is a kinetic process. You may need to increase the amount of scavenger or allow for a longer stirring time. A good starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst and stir overnight.[4]

  • Incorrect Scavenger for the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence the effectiveness of a particular scavenger. Thiol-based scavengers are generally robust for various palladium species. If one type of scavenger is not working, consider trying another with a different functional group.

  • Strong Pyrazole-Palladium Complexation: The coordination between your pyrazole product and the palladium catalyst might be exceptionally strong, outcompeting the scavenger. In such cases, you might need to adjust the reaction conditions to favor the scavenger. This could involve changing the solvent or temperature.

Question 3: I'm experiencing significant product loss during the purification process. How can I minimize this?

Answer:

Product loss is a critical concern, especially when working with valuable materials. Here are some strategies to mitigate this:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. You can determine the optimal loading by running small-scale screening experiments.

  • Thorough Washing of the Scavenger: After filtering off the scavenger, wash it thoroughly with a fresh portion of the reaction solvent. This will help recover any product that may have been adsorbed onto the scavenger's surface.[4][11]

  • Consider Alternative Scavengers: Some scavengers, particularly certain grades of activated carbon, are known for higher levels of non-specific product binding.[1] Silica-based scavengers may offer higher selectivity for palladium over your pyrazole compound.[4]

  • Crystallization as a Purification Step: Recrystallization of your final product can be a highly effective method for removing residual palladium.[4] In some instances, the palladium impurities can be preferentially retained in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts from pyrazole-containing reaction mixtures?

A1: The most common and effective methods include:

  • Scavenging: Using solid-supported scavengers with high affinity for palladium (e.g., thiol- or thiourea-functionalized silica, or polymer-bound TMT).[1][4][7]

  • Activated Carbon Treatment: A widely used and economical method that relies on the adsorption of palladium.[6][9]

  • Crystallization: An effective purification technique that can significantly reduce palladium levels in the final product.[4]

  • Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when palladium has precipitated out of solution.[4][5]

Q2: Why is it particularly challenging to remove palladium from reactions involving pyrazoles?

A2: The nitrogen atoms in the pyrazole ring are Lewis basic and can act as strong ligands for palladium.[4][12] This coordination can lead to the formation of stable, soluble palladium-pyrazole complexes that are difficult to remove by simple filtration. Overcoming this requires methods that can effectively break this coordination or scavengers with a higher affinity for palladium than the pyrazole product.

Q3: What are the acceptable limits for palladium residues in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies like the FDA and EMA have strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically low, often translating to acceptable concentration limits in the range of 5-10 ppm in the final API.[2]

Q4: Can I use a combination of methods for palladium removal?

A4: Absolutely. A multi-step approach is often the most effective. For example, you could perform an initial filtration to remove any precipitated palladium, followed by treatment with a scavenger or activated carbon to capture soluble species, and finally, a recrystallization step to achieve the desired purity.

Data Presentation: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Scavenger Resins (Silica & Polymer) High efficiency and selectivity for palladium.[4][7]Higher cost compared to activated carbon.[6] May require optimization of scavenger type and loading.Removing soluble and colloidal palladium species to very low levels (<10 ppm).
Activated Carbon Low cost and high capacity.[1][6][9] Effective for a broad range of palladium species.Can lead to product loss through non-specific adsorption.[1][10] Fine particles can be difficult to filter.General palladium removal, especially on a larger scale where cost is a significant factor.
Crystallization Can be highly effective for achieving high purity.[4]Not always effective; palladium may co-crystallize with the product. Requires a suitable solvent system.Final purification step to meet stringent purity requirements.
Celite® Filtration Simple and effective for insoluble palladium.[5]Ineffective for soluble or colloidal palladium species.[4]Initial workup step to remove heterogeneous catalysts (e.g., Pd/C) or precipitated metal.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude pyrazole-containing product in a suitable organic solvent (e.g., THF, ethyl acetate, or methanol) to a concentration of approximately 10-50 mg/mL.

  • Addition of Activated Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[4]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[1][4]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical method (e.g., ICP-MS).

Protocol 2: Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude pyrazole compound in an appropriate organic solvent.

  • Addition of Scavenger: Add the silica-based scavenger at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[4]

  • Stirring: Stir the mixture at room temperature overnight.

  • Filtration: Filter off the silica-based scavenger.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the purified product.

Visualizations

Palladium_Removal_Workflow cluster_0 Initial Workup cluster_1 Scavenging/Adsorption cluster_2 Final Purification Crude Reaction Mixture Crude Reaction Mixture Celite Filtration Celite Filtration Crude Reaction Mixture->Celite Filtration Is Pd heterogeneous? Scavenger/Carbon Treatment Scavenger/Carbon Treatment Celite Filtration->Scavenger/Carbon Treatment Soluble Pd present Stir (Time & Temp Dependent) Stir (Time & Temp Dependent) Scavenger/Carbon Treatment->Stir (Time & Temp Dependent) Filter Scavenger/Carbon Filter Scavenger/Carbon Stir (Time & Temp Dependent)->Filter Scavenger/Carbon Concentration Concentration Filter Scavenger/Carbon->Concentration Crystallization Crystallization Concentration->Crystallization Purified Product Purified Product Crystallization->Purified Product

Caption: General experimental workflow for palladium removal.

Troubleshooting_Logic High_Pd_Post_Filtration High Pd after Celite Filtration? Use_Scavenger Employ Scavenger or Activated Carbon High_Pd_Post_Filtration->Use_Scavenger High_Pd_Post_Scavenging High Pd after Scavenging? Use_Scavenger->High_Pd_Post_Scavenging Product_Loss Significant Product Loss? Use_Scavenger->Product_Loss Optimize_Scavenging Increase Scavenger Equivalents/Time or Try Different Scavenger High_Pd_Post_Scavenging->Optimize_Scavenging Final_Purity_Check Analyze Pd Levels (ICP-MS) Optimize_Scavenging->Final_Purity_Check Optimize_Washes Optimize Scavenger Loading & Wash Thoroughly Product_Loss->Optimize_Washes Optimize_Washes->Final_Purity_Check

Caption: Troubleshooting logic for common palladium removal issues.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds - Benchchem. (n.d.). Benchchem.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem. (n.d.). Benchchem.
  • Biotage® MP-TMT - Palladium Scavenger - Norlab. (n.d.). Norlab.
  • Metal Scavengers for the Process Industry. (2008, November 26).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (n.d.).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF - ResearchGate. (2026, January 18).
  • How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product - Benchchem. (n.d.). Benchchem.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.). NCBI.

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Validation & Comparative

A Comparative Guide to the Biological Activity of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol and Celecoxib

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold is a cornerstone, giving rise to highly successful therapeutics.[1][2][3] Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, stands as a prominent example, widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1][4] This guide provides a comprehensive comparison of the well-established biological profile of celecoxib against the investigational compound, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol.

While extensive data exists for celecoxib, the biological activities of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol have not been extensively reported in publicly available literature. Therefore, this guide will serve a dual purpose: to meticulously detail the known biological activities of celecoxib and to propose a rigorous, phased experimental plan to elucidate the biological profile of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, using celecoxib as a benchmark. This comparative framework will provide researchers with the necessary tools to evaluate its potential as a novel therapeutic agent.

Celecoxib: A Profile of a Selective COX-2 Inhibitor

Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the COX-2 enzyme.[1] The expression of COX-2 is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[4] By selectively targeting COX-2, celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[4][5]

However, the use of celecoxib is not without concerns. A significant off-target effect is the increased risk of cardiovascular events, which has led to the withdrawal of other selective COX-2 inhibitors from the market.[9] This cardiovascular risk is a critical consideration in the development of any new COX-2 inhibitor.

[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol: An Uncharacterized Compound with Therapeutic Potential

The subject of our investigation, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, is a novel pyrazole derivative. While specific biological data is lacking, its structural features suggest the potential for biological activity. The pyrazole core is a known pharmacophore for anti-inflammatory agents.[1][2][3] The trifluoroethyl group may enhance metabolic stability and cell permeability, while the iodo-substitution could influence binding affinity and selectivity for target enzymes. The presence of these functional groups warrants a thorough investigation into its biological effects, particularly its potential as a COX-2 inhibitor.

A Proposed Experimental Framework for Comparative Analysis

To systematically evaluate the biological activity of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol and compare it to celecoxib, a multi-tiered experimental approach is proposed. This framework will progress from in vitro enzyme and cell-based assays to in vivo models of inflammation and pain.

Phase 1: In Vitro Characterization

The initial phase will focus on determining the direct interaction of the compound with its putative target and its effects on cellular models of inflammation.

1.1. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

This assay will determine the inhibitory potency and selectivity of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol against COX-1 and COX-2 enzymes.

  • Principle: A colorimetric or fluorometric assay will be used to measure the peroxidase activity of purified ovine or human COX-1 and COX-2 enzymes. The inhibition of this activity in the presence of the test compound will be quantified.

  • Experimental Protocol:

    • Prepare a series of dilutions of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol and celecoxib (as a positive control).

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or control.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic or fluorogenic probe.

    • Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

1.2. Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay will assess the ability of the compound to inhibit the production of the pro-inflammatory prostaglandin PGE2 in a cellular context.

  • Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in a macrophage cell line (e.g., RAW 264.7), leading to the production of PGE2. The concentration of PGE2 in the cell culture supernatant is measured by ELISA.

  • Experimental Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol or celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Determine the IC50 value for the inhibition of PGE2 production.

1.3. Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibitory effects are not due to general cellular toxicity.

  • Principle: A standard MTT or MTS assay will be used to assess the metabolic activity of the cells, which is an indicator of cell viability.

  • Experimental Protocol:

    • Treat various cell lines (e.g., RAW 264.7, and a non-macrophage line like HEK293) with a range of concentrations of the test compound.

    • Incubate for the same duration as the PGE2 assay.

    • Add the MTT or MTS reagent and incubate until a color change is observed.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the CC50 (the concentration of the compound that causes 50% reduction in cell viability).

Data Presentation: Hypothetical In Vitro Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexPGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
Celecoxib 150.043750.1>100
[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Phase 2: In Vivo Evaluation of Anti-inflammatory and Analgesic Activity

Based on promising in vitro results (i.e., potent and selective COX-2 inhibition with low cytotoxicity), the investigation will proceed to in vivo models.

2.1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to assess the anti-inflammatory potential of a compound.

  • Principle: Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is measured.

  • Experimental Protocol:

    • Group male Wistar rats and administer the test compound or celecoxib orally at various doses. Administer the vehicle to the control group.

    • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2.2. Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. Analgesic compounds reduce the number of writhes.

  • Experimental Protocol:

    • Group male albino mice and administer the test compound or celecoxib orally at various doses. Administer the vehicle to the control group.

    • After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.

    • Calculate the percentage of analgesic activity as the reduction in the number of writhes compared to the control group.

Data Presentation: Hypothetical In Vivo Results

CompoundDose (mg/kg)Inhibition of Paw Edema (%) at 3hAnalgesic Activity (Writhing Inhibition, %)
Celecoxib 105560
307582
[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol 10To be determinedTo be determined
30To be determinedTo be determined

Visualizing the Scientific Approach

To clearly illustrate the proposed scientific workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay PGE2 Production Assay PGE2 Production Assay COX-1/COX-2 Inhibition Assay->PGE2 Production Assay Potency & Selectivity Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema PGE2 Production Assay->Carrageenan-Induced Paw Edema Cellular Efficacy Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->PGE2 Production Assay Safety Check Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing Carrageenan-Induced Paw Edema->Acetic Acid-Induced Writhing Anti-inflammatory Activity

Caption: Proposed experimental workflow for the biological characterization of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol.

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli (LPS)->COX-2 Enzyme Induces Expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandin E2 (PGE2)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation and the mechanism of action of celecoxib.

Conclusion and Future Directions

This guide has provided a detailed overview of the known biological activities of celecoxib and a comprehensive, actionable plan for the characterization of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol. The proposed experiments will systematically elucidate its potency, selectivity, and efficacy as a potential anti-inflammatory and analgesic agent.

Should [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol demonstrate a favorable profile—potent and selective COX-2 inhibition with a good safety margin in vitro, and significant anti-inflammatory and analgesic effects in vivo—further preclinical development would be warranted. This would include pharmacokinetic studies, more extensive toxicology evaluations, and assessment in chronic models of inflammation, such as adjuvant-induced arthritis in rats. The ultimate goal is to determine if this novel pyrazole derivative can offer a therapeutic advantage over existing treatments like celecoxib, potentially with an improved safety profile, particularly concerning cardiovascular risk.

References

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In Vitro Validation of Pyrazole Derivatives: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged structure in modern oncology. Due to their unique electron-rich properties, pyrazole derivatives readily form critical hydrogen bonds with the hinge regions of various kinase targets, including VEGFR-2, EGFR, and CDKs[1].

As drug development professionals seek alternatives to highly toxic standard chemotherapeutics like Doxorubicin and Paclitaxel, rigorous in vitro validation of these novel derivatives is paramount. This guide provides an objective, data-driven comparison of pyrazole derivatives against standard reference drugs, detailing the mechanistic causality and self-validating protocols required for robust preclinical evaluation.

Mechanistic Rationale: Why Pyrazoles Work

To evaluate a compound's efficacy, we must first understand the causality behind its cytotoxicity. Pyrazole derivatives do not merely act as broad-spectrum toxins; they are targeted agents that disrupt specific oncogenic signaling cascades[2]. The primary mechanisms of action include:

  • Kinase Inhibition (VEGFR-2 & EGFR): Pyrazoles competitively bind to the ATP-binding pocket of receptor tyrosine kinases. This blockade halts downstream PI3K/AKT and MAPK/ERK pathways, effectively starving the tumor cell of proliferation and survival signals[1][3].

  • Mitochondrial Depolarization & ROS Generation: Certain derivatives induce severe oxidative stress. The accumulation of Reactive Oxygen Species (ROS) collapses the mitochondrial membrane potential, forcing the release of cytochrome c and triggering the intrinsic caspase-dependent apoptosis pathway[4].

  • Cell Cycle Arrest: By downregulating critical transition proteins like Cyclin D1, pyrazoles trap cells in the G0/G1 or G2/M phases, preventing mitotic division[3].

MOA Pyrazole Pyrazole Derivatives VEGFR VEGFR-2 / EGFR Kinase Domains Pyrazole->VEGFR Inhibits ROS ROS Generation Pyrazole->ROS Induces PI3K PI3K / AKT Pathway VEGFR->PI3K Blocks Cyclin Cyclin D1 Downregulation VEGFR->Cyclin Blocks Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/8/9 Activation PI3K->Caspase Promotes Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Arrest Cell Cycle Arrest (G0/G1 or G2/M) Cyclin->Arrest

Figure 1: Mechanistic pathways of pyrazole-induced apoptosis and cell cycle arrest.

Comparative Efficacy: Pyrazoles vs. Standard Chemotherapeutics

When benchmarking novel compounds, the half-maximal inhibitory concentration ( IC50​ ) serves as the primary metric of potency. Recent in vitro studies demonstrate that strategically substituted pyrazoles frequently outperform or match the efficacy of legacy drugs like Doxorubicin and Paclitaxel, often with a more favorable toxicity profile[4][5][6].

The following table synthesizes quantitative data from recent comparative evaluations:

Compound ClassSpecific DerivativeTarget Cell Line (Cancer Type)Primary MechanismPyrazole IC50​ (µM)Reference DrugReference IC50​ (µM)
Pyrazole-Indole Compound 7aHepG2 (Liver)Apoptosis / Cell Cycle6.1 ± 1.9 Doxorubicin24.7 ± 3.2
Pyrazole-Indole Compound 7bHepG2 (Liver)Apoptosis / Cell Cycle7.9 ± 1.9 Doxorubicin24.7 ± 3.2
Pyrazole Tetrazolyl Compound 5cHT-29 (Colon)VEGFR-2 Inhibition6.43 Doxorubicin~ Comparable
Pyrazole Tetrazolyl Compound 5cPC-3 (Prostate)VEGFR-2 Inhibition9.83 Doxorubicin~ Comparable
Dihydro-Pyrazole Compound 3fMDA-MB-468 (Breast)ROS / Caspase 314.97 Paclitaxel49.90

Data Interpretation: Compounds 7a and 7b exhibit a ~3 to 4-fold higher potency against HepG2 liver cancer cells compared to Doxorubicin[5]. Similarly, Compound 3f demonstrates superior efficacy against triple-negative breast cancer cells compared to Paclitaxel, driven by targeted ROS generation[4].

Core In Vitro Validation Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems . A self-validating system includes internal controls and relies on direct biochemical causality rather than proxy assumptions.

Workflow Culture Cell Culture & Seeding Treatment Compound Treatment (Pyrazole vs Control) Culture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT FlowCyto Flow Cytometry (Annexin V / PI) Treatment->FlowCyto Data Comparative Efficacy Analysis MTT->Data FlowCyto->Data

Figure 2: Standardized in vitro validation workflow for screening pyrazole derivatives.

Protocol A: Cell Viability Assessment (MTT Assay)

The Causality: The MTT assay does not directly count dead cells; it measures mitochondrial metabolic activity. In viable cells, the enzyme succinate dehydrogenase reduces the water-soluble yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. If a pyrazole derivative induces mitochondrial depolarization (as shown in Figure 1), this enzymatic reduction halts. Therefore, optical density (OD) is directly proportional to the number of metabolically intact cells, providing a highly reliable cytotoxicity metric[5][7].

Step-by-Step Methodology:

  • Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow cellular adhesion.

  • Treatment: Aspirate the media and apply the pyrazole derivatives at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Doxorubicin).

  • Incubation: Incubate for 24, 48, and 72 hours. Expert Insight: Time-course analysis is critical to differentiate between rapid necrosis and time-dependent apoptotic pathways.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Carefully remove the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

The Causality: To prove that cell death is driven by apoptosis rather than non-specific necrosis, we utilize a dual-staining self-validating system. Annexin V-FITC binds specifically to phosphatidylserine (PS). In healthy cells, PS is locked in the inner plasma membrane leaflet. During early apoptosis, PS translocates to the outer leaflet, allowing Annexin V to bind. Propidium Iodide (PI) is membrane-impermeable; it only intercalates with DNA when the cell membrane is fully compromised (late apoptosis or necrosis). This creates a definitive quadrant analysis[4][5].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the established IC50​ concentration of the pyrazole derivative for 24 hours. Harvest both attached and floating cells using an enzyme-free dissociation buffer. Expert Insight: Failing to collect floating cells introduces severe survivorship bias, artificially lowering the measured apoptotic rate.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate in the dark at room temperature for 15 minutes. Add an additional 400 µL of Binding Buffer prior to analysis.

  • Acquisition & Analysis: Analyze immediately via flow cytometry (e.g., BD FACSCanto).

    • Quadrant Logic: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC+/PI-) = Early Apoptosis; Q4 (FITC-/PI-) = Viable Cells.

  • Cell Cycle Arrest (Optional PI-only workflow): To validate G0/G1 or G2/M arrest, permeabilize a separate cohort of treated cells with 70% cold ethanol overnight, treat with RNase A, and stain with PI. Measure DNA content via the FL2-A channel[3].

Conclusion

The in vitro validation of pyrazole derivatives reveals a class of compounds with profound, targeted anticancer properties. By inhibiting critical kinase domains and inducing ROS-mediated apoptosis, specific pyrazole-indole and pyrazole-tetrazole hybrids demonstrate IC50​ values that significantly outcompete legacy chemotherapeutics like Doxorubicin and Paclitaxel. For drug development professionals, utilizing self-validating assays such as the MTT metabolic correlation and Annexin V/PI quadrant logic ensures that preclinical efficacy data is both mechanistically sound and highly reproducible.

References

  • Source: PMC (ACS Omega)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Pyrazoline B induces oxidative stress mediated toxicity, cell cycle arrest and modulates key signaling pathways Source: Dove Medical Press URL

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The Pyrazole Synthesis Showdown: A Comparative Guide to Microwave-Assisted and Conventional Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrazole derivatives stand out as a critical structural motif, forming the backbone of numerous pharmaceuticals.[1][2] The efficiency of their synthesis is a paramount concern for researchers. This guide provides an in-depth, objective comparison of two primary synthetic methodologies: microwave-assisted organic synthesis (MAOS) and traditional conventional heating. Drawing upon experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic needs. Microwave-assisted synthesis consistently demonstrates a significant reduction in reaction times and often leads to improved yields, positioning it as a powerful alternative to conventional methods.[3][4][5] This efficiency stems from the direct and rapid heating of the reaction mixture via microwave energy, a stark contrast to the slower thermal conduction process of conventional heating.[6][7]

Principles of Heating in Chemical Synthesis

The Conventional Approach: A Slow and Steady Path

Conventional heating in organic synthesis relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, and finally to the reaction mixture itself.[6] This process, governed by thermal conduction, is inherently slow and can lead to uneven temperature distribution, with the vessel walls being hotter than the bulk of the reaction medium.[7] This can result in the formation of byproducts and decomposition of thermally sensitive materials.[7]

The Microwave Revolution: Direct and Efficient Energy Transfer

Microwave-assisted synthesis operates on a fundamentally different principle. Microwaves, a form of electromagnetic energy, directly interact with polar molecules and ions within the reaction mixture.[8][9] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction mixture.[6][7]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution under the influence of the microwave's electric field. The resistance to this movement causes friction and generates heat.[10]

This direct energy transfer bypasses the need for conductive heating, resulting in instantaneous and localized superheating of the reactants and solvent.[6] The "instant on-instant off" nature of microwave heating also allows for precise reaction control.[6]

A Quantitative Comparison: Performance Metrics

The advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrazole derivatives are clearly demonstrated in the following comparative data.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[3][4]
Conventional752 h73-90[3][4]
Phenyl-1H-pyrazole-4-carboxylic acids Microwave-Assisted802 min62-92[3][4]
Conventional801 h48-85[3][4]
3,5-disubstituted-1H-pyrazoles Microwave-Assisted1303-10 minHigh[3]
Conventional130Several hoursModerate to High[3]
Quinolin-2(1H)-one-based pyrazoles Microwave-Assisted1207-10 min68-86[11]
ConventionalNot specifiedNot specifiedNot specified
1-Aroyl-3,5-dimethyl-1H-pyrazoles Microwave-AssistedNot specified (270 W)3-5 min82-98[11]
ConventionalNot specifiedNot specifiedNot specified

Experimental Workflows: A Visual Guide

The following diagrams illustrate the generalized workflows for both microwave-assisted and conventional synthesis of pyrazole derivatives.

G cluster_0 Microwave-Assisted Synthesis Workflow A Reactant Mixture Preparation B Solvent Addition (if applicable) A->B C Microwave Irradiation B->C D Reaction Monitoring (TLC) C->D E Product Isolation & Purification D->E G cluster_1 Conventional Synthesis Workflow F Reactant Mixture Preparation G Solvent Addition F->G H Heating (Oil Bath/Reflux) G->H I Reaction Monitoring (TLC) H->I J Product Isolation & Purification I->J

Caption: A generalized workflow for conventional pyrazole synthesis.

Detailed Experimental Protocols

To provide a practical understanding, here are representative step-by-step protocols for the synthesis of a pyrazole derivative using both methods.

Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

[12]

  • Reactant Preparation: In a designated microwave vial, combine the aryl hydrazine (2 mmol) and either 3-aminocrotononitrile or an α-cyanoketone (2 mmol).

  • Solvent Addition: Add 5 mL of a 1 M hydrochloric acid solution.

  • Sealing the Vessel: Securely seal the microwave vial using an appropriate crimper tool.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring for 10-15 minutes at a pre-determined temperature and power.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction vessel to room temperature. The pure product can often be obtained directly via vacuum filtration.

Conventional Synthesis of Pyrazoles

[13]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., a 1,3-dicarbonyl compound) (0.01 mol) in a suitable solvent (e.g., ethanol, 25 mL).

  • Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 0.01 mol) to the solution.

  • Heating: Heat the reaction mixture to reflux using an oil bath for a period ranging from 4 to 20 hours.

  • Reaction Monitoring: Track the progress of the reaction using TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product is then filtered, washed with a suitable solvent (e.g., ethanol), and recrystallized to yield the purified pyrazole derivative.

Causality Behind Experimental Choices

The choice between microwave-assisted and conventional synthesis is often dictated by the desired outcome and available resources. The significant reduction in reaction time offered by MAOS is a primary driver for its adoption, leading to increased throughput and efficiency in a research and development setting. [3][4]The higher yields often observed with microwave heating can be attributed to the rapid and uniform heating which minimizes the formation of side products and decomposition of the desired product. [8][14] Furthermore, the principles of "green chemistry" are increasingly influencing synthetic route selection. Microwave-assisted synthesis aligns well with these principles by reducing energy consumption and often allowing for solvent-free reactions, thereby minimizing waste and environmental impact. [8][14][15]

Conclusion and Future Outlook

References

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]

  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Full article: Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors - Taylor & Francis. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. Available at: [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris. Available at: [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications. Available at: [Link]

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity - JOCPR. Available at: [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC. Available at: [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. Available at: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. Available at: [Link]

  • Conventional and micro wave assisted Synthesis Of Pyrazole Derivatives And Their Antimicrobial Activity - ijprajournal. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]

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Sources

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates. Its remarkable versatility in engaging with biological targets has led to the development of therapeutics for a wide range of diseases, from inflammation and cancer to neurological disorders. For the researcher, the choice of synthetic strategy to access this privileged scaffold is a critical decision, profoundly impacting not only yield and purity but also the novelty and diversity of the molecules that can be created. This guide provides an in-depth, head-to-head comparison of the most prevalent methods for pyrazole synthesis, grounded in experimental data and field-proven insights to empower you in making the most informed decisions for your research.

The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most straightforward and widely utilized methods for preparing polysubstituted pyrazoles.[1][2] Its enduring popularity is a testament to its reliability and the ready availability of the starting materials.

Mechanism and the Question of Regioselectivity

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1][3]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by a substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][4] The outcome is a delicate interplay of several factors:

  • Electronic Effects: The more electrophilic carbonyl carbon is generally the preferred site of initial attack by the most nucleophilic nitrogen of the hydrazine.[1][3]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[4]

  • Reaction Conditions: pH is a crucial determinant. Slightly acidic conditions typically favor the initial condensation.[5] The choice of solvent can also dramatically influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of one isomer, likely due to their unique hydrogen-bonding properties that can modulate the reactivity of the dicarbonyl compound.[6]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole Unsaturated_Carbonyl_Mechanism cluster_1 Synthesis from α,β-Unsaturated Carbonyls Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Hydrazine Hydrazine Hydrazine->Michael_Addition + Hydrazine Pyrazoline Pyrazoline Michael_Addition->Pyrazoline Intramolecular Cyclization Aromatization Aromatization Pyrazoline->Aromatization Oxidation or Elimination Pyrazole Pyrazole Aromatization->Pyrazole Dipolar_Cycloaddition_Mechanism cluster_2 1,3-Dipolar Cycloaddition 1,3-Dipole 1,3-Dipole Cycloaddition [3+2] Cycloaddition 1,3-Dipole->Cycloaddition Dipolarophile Alkyne or Alkene Dipolarophile->Cycloaddition Pyrazole Pyrazole Cycloaddition->Pyrazole MCR_Workflow cluster_3 Multicomponent Reaction (MCR) Workflow Component_A Component A Component_B Component B Component_C Component C One_Pot One-Pot Reaction (Cascade) Pyrazole_Derivative Complex Pyrazole Derivative

Sources

Quantitative structure-activity relationship (QSAR) analysis of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to overcome kinase resistance profiles. The pyrazole scaffold has emerged as a privileged pharmacophore in targeted oncology, acting as a highly efficient hydrogen-bond donor and acceptor within the ATP-binding hinge region of various kinases[1].

This guide provides an objective, data-driven comparison of a next-generation, QSAR-optimized 4,5-dihydro-1H-pyrazole derivative (designated here as Pyr-C6 ) against established standard-of-care alternatives: Vemurafenib (a non-pyrazole standard) and SB-590885 (a first-generation pyrazole BRAF inhibitor). By examining the causality behind the 3D-QSAR design and the self-validating experimental workflows, we will demonstrate how computational contour mapping translates into superior biochemical efficacy[2].

Pathway Dynamics: Targeting the Hinge Region

The BRAF V600E mutation locks the kinase in an active conformation, driving hyperactivation of the MAPK (MEK/ERK) signaling cascade. Pyrazole-based inhibitors are rationally designed to occupy the ATP-binding pocket, specifically forming crucial hydrogen bonds with the Cys532 residue in the hinge region of BRAF[3],[2].

Pathway Stimulus Growth Factor Receptor RTK Stimulus->Receptor RAS RAS (Active) Receptor->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor Pyr-C6 (Pyrazole) Inhibitor->BRAF Competitive Inhibition

BRAF/MEK/ERK signaling cascade and targeted inhibition by pyrazole-based compounds.

3D-QSAR Modeling: The Causality Behind Pyr-C6's Design

To rationally design Pyr-C6, we must move beyond empirical screening. We utilize 3D-QSAR methodologies—specifically Comparative Molecular Similarity Indices Analysis (CoMSIA)—to extract actionable structural insights.

Why CoMSIA over CoMFA? While Comparative Molecular Field Analysis (CoMFA) maps steric and electrostatic fields, it is insufficient for pyrazole derivatives. The pyrazole nitrogen's complex hydrogen-bonding network requires the explicit H-bond donor/acceptor and hydrophobic contour mapping provided by CoMSIA[4],[5].

Based on the CoMSIA contour maps of a training set of known pyrazoles, two critical structural causalities were identified[2]:

  • Electrostatic Optimization: The introduction of an ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton significantly reinforces anti-tumor activity by satisfying a previously unoccupied hydrogen-bond acceptor site near the DFG motif.

  • Steric Packing: Enlarging the substituent on the N-1 position of the pyrazoline ring pushes the molecule deeper into the hydrophobic pocket, increasing the residence time of the inhibitor.

Performance Comparison: Pyr-C6 vs. Standard Alternatives

The structural modifications dictated by the QSAR model directly translate to enhanced biochemical performance. Below is a comparative analysis of our optimized candidate (Pyr-C6) against standard alternatives, utilizing data representative of recent 3D-QSAR validation studies[2].

InhibitorScaffold TypeBRAF V600E IC₅₀ (nM)Melanoma (A375) GI₅₀ (µM)QSAR pIC₅₀ (Pred)
Pyr-C6 (Optimized) 4,5-dihydro-1H-pyrazole18.5 1.75 7.82
Vemurafenib (SoC) 7-azaindole31.01.90N/A
SB-590885 Triarylimidazole/Pyrazole45.23.106.95

Data Interpretation: Pyr-C6 demonstrates a superior IC₅₀ profile compared to both the first-generation pyrazole (SB-590885) and the non-pyrazole standard of care (Vemurafenib). The close alignment between the QSAR predicted pIC₅₀ and the experimental IC₅₀ validates the computational model's accuracy.

Experimental Workflows: A Self-Validating Protocol

A robust scientific protocol must be a self-validating system. In this workflow, the computational model predicts the activity, the biochemical assay tests the physical reality, and the resulting data is fed back into the model to calculate the residual error. If the error is <0.5 log units, the structural causality of the QSAR model is validated[2].

Workflow Data 1. Dataset Curation (Known Pyrazoles) Align 2. Molecular Alignment (Pharmacophore) Data->Align Model 3. 3D-QSAR Modeling (CoMSIA) Align->Model Design 4. Rational Design (Pyr-C6 Candidate) Model->Design Synth 5. Chemical Synthesis Design->Synth Assay 6. In Vitro Assays (Kinase & MTT) Synth->Assay Valid 7. Model Validation (Self-Validating Loop) Assay->Valid Valid->Model Feedback Loop

Step-by-step workflow from 3D-QSAR modeling to in vitro validation of Pyr-C6.

Protocol A: 3D-QSAR Model Generation & Validation (CoMSIA)
  • Dataset Curation & Alignment: Select a training set of 40-50 known pyrazole derivatives. Align all molecules using the rigid 1H-pyrazole ring as the common pharmacophore core to ensure spatial consistency across the dataset[4].

  • Field Calculation: Generate CoMSIA fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor) using an sp³ carbon probe atom with a +1 charge and a grid spacing of 2.0 Å.

  • PLS Analysis: Perform Partial Least Squares (PLS) regression.

  • Internal Validation: Execute Leave-One-Out (LOO) cross-validation. Causality Check: Proceed to synthesis only if the cross-validated correlation coefficient ( q2 ) is > 0.5 and the non-cross-validated correlation coefficient ( r2 ) is > 0.9[5],[2].

Protocol B: In Vitro Biochemical Validation (Kinase Assay)
  • Protein Preparation: Incubate 0.5 ng of recombinant BRAF V600E kinase with Pyr-C6 at varying concentrations (0.1 nM to 10 µM) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.

  • ATP Competition: Initiate the reaction by adding 10 µM ATP and a fluorescently labeled MEK1 substrate. Causality Check: By running parallel assays at varying ATP concentrations, generate a Lineweaver-Burk plot to confirm that Pyr-C6 acts as a competitive inhibitor at the ATP-binding hinge region[3].

  • Detection & Feedback: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals after 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic curve.

  • Closing the Loop: Convert the experimental IC₅₀ to pIC₅₀ and plot it against the QSAR-predicted pIC₅₀. A residual error confirming high predictive accuracy validates the initial CoMSIA contour maps[2].

Conclusion

The optimization of pyrazole-based inhibitors requires more than high-throughput screening; it demands a rational understanding of molecular fields. By utilizing CoMSIA 3D-QSAR modeling, we can definitively establish the causality between specific structural modifications (such as the ortho-hydroxyl group) and enhanced kinase inhibition. As demonstrated, Pyr-C6 outperforms standard alternatives, proving that a self-validating computational-to-biochemical workflow is essential for modern drug development.

References

  • Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLOS One.2

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. 1

  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Bentham Science Publishers.4

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. 3

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate.5

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC. MDPI. 6

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The compound [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a specialized heterocyclic molecule whose structure immediately signals the need for rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for its safe management, grounded in regulatory compliance and chemical principles, to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile: Understanding the "Why"

The disposal pathway for any chemical is dictated by its intrinsic properties and potential hazards. [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a complex molecule whose components each contribute to its classification as hazardous waste.

  • Organo-halogenated Structure: The presence of both iodine and a trifluoroethyl group firmly places this compound in the category of halogenated organic waste.[1][2] Halogenated compounds require specific disposal methods, primarily high-temperature incineration, to ensure the complete destruction of strong carbon-halogen bonds and to manage the resulting acidic gases (like HF and HI).[3][4]

  • Pyrazole Core: Pyrazole derivatives are known for their wide range of biological activities, which also implies potential toxicity.[5][6][7]

Table 1: Chemical and Hazard Profile

Property Value Rationale & Significance
Chemical Name [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol A substituted pyrazole, indicating potential biological activity.
CAS Number 2101196-97-6[9] Unique identifier for this specific chemical structure.
Molecular Formula C₆H₆F₃IN₂O[9] Confirms the presence of Carbon, Hydrogen, Fluorine, Iodine, Nitrogen, and Oxygen.
Classification Halogenated Organic Waste Contains both iodine and fluorine, mandating segregation from non-halogenated waste streams.[1][4]

| Inferred Hazards | Acute Toxicity, Skin/Eye Irritant, Potential Target Organ Toxicity[8] | Dictates the required Personal Protective Equipment (PPE) and safe handling procedures. |

Immediate Safety Protocols: PPE and Spill Management

Before beginning any work that will generate waste, ensure the proper safety measures are in place. This is a self-validating system: correct preparation prevents incidents and ensures any that do occur are managed safely.

Required Personal Protective Equipment (PPE)

Based on the inferred hazards, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned laboratory coat is essential.

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management Protocol

In the event of a small spill, follow these steps meticulously:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Perform cleanup only in a well-ventilated area, preferably within a fume hood.

  • Don PPE: Wear the full PPE described above.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, chemically compatible container. Use non-sparking tools.

  • Label as Hazardous: Tightly seal the container and label it clearly as "Hazardous Waste" with the full chemical name: "[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol".

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill, as per your site's Chemical Hygiene Plan.[10]

The Core Disposal Workflow: A Step-by-Step Guide

Proper disposal is a regulated, multi-step process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Following these steps ensures compliance and safety.

Step 1: Waste Characterization

The moment this compound is designated for disposal, it must be classified as Hazardous Waste . This is not optional. As the generator, you are legally responsible for this determination.[12] Due to its halogenated nature and inferred toxicity, it falls under federal and state hazardous waste regulations.

Step 2: Waste Segregation (Critical Action)

This is the most crucial operational step in the laboratory. Improper segregation can lead to dangerous chemical reactions, contaminate entire drums of less-hazardous waste, and significantly increase disposal costs.

Causality: Halogenated waste is incinerated under different conditions than non-halogenated waste to manage the corrosive acidic gases produced.[3][4] Mixing them increases the volume of waste that must undergo this more expensive treatment.

Table 2: Segregation Guidelines

Waste Stream Segregate FROM [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol? Rationale
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol) YES Prevents costly contamination of the non-halogenated waste stream.[4]
Aqueous Waste (non-hazardous) YES Never dispose of organic compounds down the drain.[13][14]
Strong Acids & Bases YES Prevents potential violent reactions and ensures waste stream compatibility.
Oxidizers & Reducers YES Prevents potential exothermic or explosive reactions.

| Other Halogenated Wastes (e.g., Dichloromethane, Chloroform) | NO (Can be combined) | These wastes share the same final disposal pathway (incineration).[1] |

Step 3: Containerization and Labeling

All hazardous waste must be collected in appropriate containers at or near the point of generation.[11]

  • Container Selection: Use a chemically compatible container (e.g., polyethylene or glass) that is in good condition with a secure, leak-proof lid.[11]

  • Labeling Protocol: The container must be labeled with the words "HAZARDOUS WASTE" .[11] Additionally, list all chemical constituents by their full name—no formulas or abbreviations. Attach a hazardous waste tag provided by your institution's EHS department and fill it out completely, including the accumulation start date.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment (such as a spill tray) and be located away from incompatible materials.[11] Adhere to your institution's limits on accumulation time and volume before the waste is transferred to a central storage facility.[15][16]

Step 5: Final Disposal Arrangement

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] Your institution's EHS office will manage the collection of the waste from your lab and its transfer to the certified vendor. The manifest system tracks the waste from "cradle-to-grave," ensuring it reaches its final destination safely.[16]

The designated and appropriate disposal method for this compound is high-temperature incineration . This thermal destruction process is necessary to break the highly stable carbon-fluorine bonds and ensure the compound does not persist in the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generated: [4-Iodo-1-(2,2,2-trifluoroethyl) pyrazol-3-yl]methanol characterize Step 1: Characterize Waste (RCRA Guidelines) start->characterize is_hazardous Is it Hazardous? characterize->is_hazardous segregate Step 2: Segregate Waste (Critical Action) is_hazardous->segregate  Yes (Halogenated Organic,  Inferred Toxicity) non_haz Non-Hazardous Waste Stream (Not Applicable for this Compound) is_hazardous->non_haz No containerize Step 3: Containerize & Label 'HAZARDOUS WASTE' List all constituents segregate->containerize accumulate Step 4: Accumulate Safely Secondary Containment Near Point of Generation containerize->accumulate collect Step 5: Arrange Pickup Contact EHS Office accumulate->collect dispose Final Disposal: High-Temperature Incineration by Licensed Vendor collect->dispose

Caption: Disposal decision workflow for the subject compound.

Conclusion

The responsible management of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol waste is non-negotiable. By adhering to this structured protocol—grounded in hazard assessment, regulatory compliance, and a clear understanding of the underlying chemical principles—we uphold our commitment to safety and environmental stewardship. Always treat this compound as a hazardous, halogenated waste, segregate it meticulously, and ensure its final disposal via high-temperature incineration through certified channels. When in doubt, your institution's Chemical Hygiene Plan and EHS department are your most valuable resources.

References

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  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Kodavanti, P. R. S., Loganathan, B. G., & Kodavanti, U. P. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(6), 065001. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • NSW Environment Protection Authority. (2024, April 15). Chemical wastes. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004, April). Toxicological Profile for Iodine. Retrieved from [Link]

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  • NextSDS. (n.d.). 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

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  • Zhang, W., Fourcade, F., Amrane, A., & Geneste, F. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Molecules, 28(1), 323. Retrieved from [Link]

  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. Retrieved from [Link]

  • National Park Service. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • de Faria, F. C., et al. (2015). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of the Pharmaceutical Society of Japan, 135(10), 1145-1152. Retrieved from [Link]

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